3-Hydroxytetrahydro-2h-pyran-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSAZOGISLHXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5058-01-5 | |
| Record name | Valeric acid, 2,5-dihydroxy-, delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5058-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxytetrahydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetrahydro-2H-pyran-2-one, also known as 3-hydroxy-δ-valerolactone, is a heterocyclic organic compound. Its structure, featuring a saturated six-membered lactone ring with a hydroxyl group at the C3 position, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability. This guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.
Physicochemical Properties
A comprehensive search for experimental data on this compound reveals a scarcity of published experimental values. The following table summarizes the available predicted and limited experimental data for the compound and its unsaturated analog, 3-hydroxy-2H-pyran-2-one, for comparative purposes.
| Property | This compound | 3-Hydroxy-2H-pyran-2-one (for comparison) |
| Molecular Formula | C₅H₈O₃ | C₅H₄O₃ |
| Molecular Weight | 116.11 g/mol | 112.08 g/mol |
| CAS Number | 5058-01-5 | 496-64-0[1] |
| Melting Point | Not available | 92 °C (experimental)[1] |
| Boiling Point | 266.0 ± 23.0 °C (predicted) | 285.0 - 286.0 °C (estimated) |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | Not available |
| Water Solubility | Not available | 988,200 mg/L @ 25 °C (estimated) |
| logP (Octanol-Water Partition Coefficient) | Not available | -0.763 (estimated) |
| pKa (Strongest Acidic) | Not available | 10.36 (predicted) |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of a compound such as this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
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A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperatures at which the substance begins to melt and at which it is completely liquid are recorded. The range between these two temperatures is the melting range.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
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A small volume of the liquid sample is placed in a distillation flask.
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The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side-arm leading to the condenser.
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The flask is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.
Methodology:
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An excess amount of the solid compound is added to a known volume of water in a flask.
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The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove undissolved solid.
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The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the hydroxyl group.
Methodology:
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A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
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The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
Objective: To determine the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
Methodology:
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A known amount of the compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.
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The concentration of the compound in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Workflow for Physicochemical Characterization
As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity, which is a critical process in drug discovery and development.
References
An In-depth Technical Guide on the Structural and Conformational Analysis of 3-hydroxytetrahydro-2H-pyran-2-one
Introduction
3-hydroxytetrahydro-2H-pyran-2-one, a substituted δ-valerolactone, is a heterocyclic organic compound. Its structure consists of a six-membered saturated ring containing an ester group (a lactone) and a hydroxyl substituent at the C3 position. The presence of these functional groups and stereocenters makes its structural and conformational analysis crucial for understanding its reactivity, interactions with biological systems, and potential applications in drug development and materials science. While specific experimental data for this compound is not extensively available in published literature, this guide will provide a comprehensive analysis based on the well-understood principles of conformational analysis of substituted tetrahydropyran rings and data from its parent compound, tetrahydro-2H-pyran-2-one (δ-valerolactone).
1. Structural Framework
The core of this compound is the tetrahydropyran-2-one ring. This is a saturated six-membered ring containing one oxygen atom within the ring and a carbonyl group at the C2 position. The presence of the sp2-hybridized carbonyl carbon and the endocyclic oxygen introduces some key differences compared to a simple cyclohexane ring.
1.1. Predicted Molecular Properties
While experimental data is scarce, computational methods can provide predicted properties for this compound.
| Property | Predicted Value |
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.11 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
2. Conformational Analysis
The six-membered ring of this compound is not planar and exists in various conformations to minimize steric and electronic strains. The most stable conformations are typically chair, boat, and twist-boat forms.
2.1. Chair Conformations
The chair conformation is generally the most stable for six-membered rings. For this compound, two chair conformations are possible, differing in the axial or equatorial position of the hydroxyl group at C3. The relative stability of these two chair forms will depend on the steric and electronic interactions of the hydroxyl group.
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Axial 3-hydroxy group: In this conformation, the hydroxyl group is parallel to the principal axis of the ring. This can lead to 1,3-diaxial interactions with the axial hydrogens at C5, which is a source of steric strain.
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Equatorial 3-hydroxy group: Here, the hydroxyl group points away from the ring. This position is generally more stable as it minimizes steric hindrance.
2.2. Boat and Twist-Boat Conformations
The boat conformation is less stable than the chair due to torsional strain and flagpole interactions between the hydrogens at C2 and C5. The twist-boat conformation is a slightly more stable intermediate between two boat forms, but still generally less stable than the chair conformations.
2.3. Conformational Equilibrium Workflow
The determination of the most stable conformer and the energy barriers between them is a key aspect of conformational analysis.
Workflow for Conformational Analysis
3. Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.
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Protocol:
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Dissolve a sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
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Acquire 1H and 13C NMR spectra.
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Perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to their attached carbons), and HMBC (to identify long-range H-C couplings).
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A crucial experiment for conformational analysis is NOESY (Nuclear Overhauser Effect Spectroscopy). NOE signals are observed between protons that are close in space, regardless of whether they are bonded. The presence of strong NOE between an axial proton at C3 and axial protons at C5 would indicate an axial hydroxyl group. Conversely, the absence of such NOEs would suggest an equatorial hydroxyl group.
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The magnitude of the coupling constants (J-values) between vicinal protons can also provide information about the dihedral angles between them, which is related to the ring conformation.
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3.2. X-ray Crystallography
If a single crystal of this compound can be obtained, X-ray crystallography can provide a definitive solid-state structure.
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Protocol:
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Grow a single crystal of the compound, for example, by slow evaporation of a solvent.
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Mount the crystal on a goniometer head.
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Place the crystal in an X-ray diffractometer.
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Collect diffraction data by irradiating the crystal with X-rays.
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Process the diffraction data and solve the crystal structure using appropriate software. This will yield precise bond lengths, bond angles, and torsion angles, and will unequivocally determine the conformation in the solid state.
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3.3. Computational Modeling
Computational methods are used to predict the relative stabilities of different conformers and the energy barriers between them.
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Protocol:
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Generate a 3D structure of this compound.
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Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.
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Take the lowest energy conformers and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
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The calculated energies (including zero-point vibrational energy) will give the relative stabilities of the conformers. The calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted major conformer.
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4. Visualization of Key Conformations
The following diagram illustrates the key chair conformations of the tetrahydropyran-2-one ring and the possible positions of the hydroxyl group.
Chair Conformations of this compound
(Note: The above DOT script for images is a placeholder. Generating actual chemical structure images and embedding them is beyond the current capabilities. The diagram is intended to represent the concept of axial and equatorial conformers and the ring flip between them.)
The structural and conformational analysis of this compound is essential for understanding its chemical and physical properties. While direct experimental data for this specific molecule is limited, a combination of NMR spectroscopy, X-ray crystallography (if applicable), and computational modeling can provide a detailed picture of its 3D structure and conformational preferences. The principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to approach the analysis of this and similar substituted tetrahydropyran-2-one systems. The equatorial conformation of the 3-hydroxy group is predicted to be the more stable conformer due to the avoidance of 1,3-diaxial steric interactions.
Spectroscopic and Structural Elucidation of 3-Hydroxytetrahydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Hydroxytetrahydro-2H-pyran-2-one
This compound, a hydroxylated derivative of δ-valerolactone, is a chiral lactone of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a six-membered tetrahydropyran ring with a hydroxyl group at the C3 position, rendering it a versatile building block for the synthesis of complex natural products and pharmaceutical agents. The presence of stereogenic centers and multiple functional groups makes detailed spectroscopic analysis crucial for its characterization and for monitoring its transformations in chemical reactions.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section presents a combination of predicted data for the target molecule and experimental data for the closely related parent compound, tetrahydro-2H-pyran-2-one (δ-valerolactone).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | 173.5 |
| 3 | 4.3 - 4.5 (dd) | 70.1 |
| 4 | 1.9 - 2.1 (m) | 25.8 |
| 5 | 1.8 - 2.0 (m) | 21.4 |
| 6 | 4.2 - 4.4 (t) | 68.9 |
Note: Predicted data is generated from computational models and should be used as an estimation. Actual experimental values may vary.
Table 2: Experimental ¹H and ¹³C NMR Data for Tetrahydro-2H-pyran-2-one in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 172.1 |
| 3 | 2.45 (t) | 29.5 |
| 4 | 1.85 (m) | 21.8 |
| 5 | 1.85 (m) | 22.5 |
| 6 | 4.25 (t) | 68.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted and Comparative IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted (this compound) | Experimental (Tetrahydro-2H-pyran-2-one) |
| O-H Stretch (Alcohol) | 3500 - 3200 (broad) | - |
| C-H Stretch (Aliphatic) | 2950 - 2850 | 2950 - 2850 |
| C=O Stretch (Lactone) | ~1735 | ~1735 |
| C-O Stretch (Lactone) | 1250 - 1150 | 1240 |
| C-O Stretch (Alcohol) | 1100 - 1000 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Fragment |
| Electron Ionization (EI) | 116.0473 [M]⁺ | Molecular Ion |
| 99 | [M-OH]⁺ | |
| 87 | [M-C₂H₅O]⁺ | |
| 70 | [M-C₂H₂O₂]⁺ | |
| 56 | [C₄H₈]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
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Instrument Setup:
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Spectrometer: A 400 MHz or higher field NMR spectrometer.
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Temperature: 298 K.
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¹H NMR Acquisition:
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Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
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Spectral Width: 12-16 ppm.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-5 seconds.
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¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
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Spectral Width: 220-240 ppm.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate cell.
-
-
Instrument Setup:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Acquire a background spectrum of the empty sample compartment (or pure solvent/KBr pellet) and subtract it from the sample spectrum.
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Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Instrument Setup:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
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-
Data Acquisition (EI-MS):
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Introduction Method: Direct insertion probe or gas chromatography (GC-MS).
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Ionization Energy: 70 eV.
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Mass Range: m/z 40-400.
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-
Data Acquisition (ESI-MS):
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Introduction Method: Direct infusion via a syringe pump.
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Ionization Mode: Positive or negative, depending on the analyte.
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Capillary Voltage: 3-5 kV.
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Mass Range: m/z 50-500.
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Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for spectroscopic analysis.
An In-depth Technical Guide to the Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 3-hydroxytetrahydro-2H-pyran-2-one derivatives. The document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest due to their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and virology. This guide aims to consolidate the existing data on their biological activities to facilitate comparative analysis and inform future drug discovery efforts.
Biological Activities of this compound Derivatives
The biological evaluation of various derivatives has revealed potent activities across several therapeutic areas. The following sections and tables summarize the key findings.
Cytotoxic and Anticancer Activity
A number of this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data, primarily derived from MTT assays, indicates potential for development as anticancer agents.
Table 1: Cytotoxic and Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target Cell Line(s) | Activity Type | IC50 (µM) | Reference(s) |
| 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one (Compound 5o) | MCF7 (Breast Cancer), NIH3T3 (Normal Fibroblast) | Cytotoxic | 12.49 (MCF7), 13.76 (NIH3T3) | |
| 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one (Compound 5a) | MCF7 (Breast Cancer), NIH3T3 (Normal Fibroblast) | Cytotoxic | 21.80 (MCF7), 43.40 (NIH3T3) | |
| Tetrahydrobenzo[b]pyran Derivative (Compound 4) | OVCAR, HRA, COC1 (Ovarian Cancer) | Antitumor | Not specified, but most potent of series | |
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one (Compound 16c) | SK-BR-3 (Breast Cancer) | Antiproliferative | 0.21 | |
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one (Compound 16d) | SK-BR-3 (Breast Cancer) | Antiproliferative | 0.15 | |
| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | L1210 (Murine Leukemia), HeLa (Cervix Carcinoma) | Cytotoxic | 0.95 (L1210), 2.9 (HeLa) |
Anti-HIV Activity
Certain derivatives of 2H-pyran-2-one have been investigated as potential inhibitors of the HIV-1 reverse transcriptase enzyme.
Table 2: Anti-HIV Activity of 2H-pyran-2-one Derivatives
| Compound/Derivative | Target Cell Line | Activity Type | EC50 (µM) | Reference(s) |
| 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one | CEM | HIV-1 Inhibitory | 25-50 |
Antimicrobial and Biofilm Inhibitory Activity
The antimicrobial properties of this compound derivatives have been explored, with some compounds showing promising activity against bacteria and their ability to form biofilms.
Table 3: Antimicrobial and Biofilm Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Activity Type | MIC (µg/mL) / Inhibition Conc. | Reference(s) |
| 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one (Compound 6a) | Pseudomonas aeruginosa | Biofilm Inhibitor | 2.5 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Key Derivatives
3.1.1. General Procedure for the Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one Derivatives
A one-pot reaction is typically employed for the synthesis of these derivatives. The general workflow involves the reaction of an arylacetic acid with diethyl oxalacetate. While the specific catalysts and reaction conditions can vary, a common approach is outlined in the workflow diagram below.
Caption: General synthesis workflow for 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one.
3.1.2. Synthesis of Tetrahydrobenzo[b]pyran Derivatives
These compounds are often synthesized via a three-component reaction involving an aromatic aldehyde, malononitrile, and dimedone.
Caption: Synthesis of tetrahydrobenzo[b]pyran derivatives.
Cytotoxicity and Antiproliferative Assays
3.2.1. MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., 1% DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, remove the medium and add 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Anti-HIV Assay
3.3.1. CEM-GFP Reporter Gene Assay
This assay utilizes a CEM T-cell line that has been engineered to express Green Fluorescent Protein (GFP) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.
Protocol:
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Cell Preparation: Culture CEM-GFP cells in an appropriate medium.
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Compound Incubation: Expose the CEM-GFP cells to various concentrations of the test compounds for 2 hours at 37°C.
-
Infection: Add a known titer of HIV-1 (e.g., NL4-3 strain) to the cell suspensions.
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Adsorption: Allow the virus to adsorb for 3 hours at 37°C.
-
Incubation: Incubate the infected cells for 72 hours.
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Analysis: Assess the HIV-induced GFP expression by flow cytometry, measuring the percentage of GFP-positive cells.
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Data Analysis: Determine the EC50 value, which is the effective concentration of the compound that inhibits HIV replication by 50%.
Caption: Workflow for the CEM-GFP based anti-HIV assay.
Antimicrobial Susceptibility Testing
3.4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
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Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Biofilm Inhibition Assay
3.5.1. Crystal Violet Staining Method
This assay quantifies the extent of biofilm formation by staining the adherent biomass with crystal violet.
Protocol:
-
Bacterial Culture and Treatment: Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa). Dilute the culture and add it to the wells of a 96-well plate containing various concentrations of the test compounds.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by washing the wells with water or a buffer solution.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm.
Signaling Pathways
Pseudomonas aeruginosa Quorum Sensing (PQS) Pathway
Some this compound derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa. This inhibition may be mediated through the disruption of the PQS quorum sensing system, a key regulator of virulence and biofilm formation in this bacterium.
Caption: The PQS quorum sensing pathway in Pseudomonas aeruginosa.
Conclusion
This technical guide has consolidated key data on the biological activities of this compound derivatives, highlighting their potential as cytotoxic, anti-HIV, and antimicrobial agents. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance their development as novel therapeutic agents.
The Ascendance of 3-Hydroxytetrahydro-2H-pyran-2-one: A Chiral Cornerstone in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of stereochemically pure molecules is a central theme in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the arsenal of chiral building blocks available to chemists, 3-hydroxytetrahydro-2H-pyran-2-one, a derivative of δ-valerolactone, has emerged as a versatile and valuable synthon. Its inherent chirality and dual functionality—a hydroxyl group and a lactone—provide a powerful platform for the stereoselective construction of complex molecular architectures. This technical guide delves into the synthesis and application of this pivotal chiral building block, offering a comprehensive resource for professionals in the field.
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound is a critical first step for its utilization in stereoselective synthesis. Various strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures.
One prominent application that underscores the importance of this chiral building block is in the synthesis of the M1 positive allosteric modulator (PAM) PF-06767832, a compound investigated for its potential in treating cognitive disorders.[1] The synthesis of the key chiral intermediate, (3R,4S)-4-amino-3-hydroxytetrahydro-2H-pyran, provides a blueprint for accessing the desired stereoisomer of this compound.
A diastereoselective approach to substituted δ-valerolactones has also been reported, employing an N-acyl thiazolidinethione chiral auxiliary. This method, while not directly yielding the unsubstituted parent compound, provides a robust framework for controlling the stereochemistry at the C3 and C4 positions through a double diastereoselective acetate aldol reaction.[2]
Key Synthetic Approaches: A Tabular Summary
| Method | Key Reagents/Catalysts | Stereocontrol | Typical Yields | Enantiomeric/Diastereomeric Excess | Reference |
| Asymmetric Synthesis via Chiral Amine Intermediate | (For the precursor to the target molecule) Dihydro-2H-pyran-2,4(3H)-dione, (R)-1-phenylethanamine, NaBH(OAc)3 | Chiral amine directed reduction | Moderate to Good | High de | [1] |
| Diastereoselective Aldol Reaction | N-acyl thiazolidinethione, TiCl4, (-)-sparteine | Chiral auxiliary | Good | >95% de | [2] |
Experimental Protocols
General Procedure for Diastereoselective Acetate Aldol Reaction of N-Acyl Thiazolidinethione
This protocol is adapted from the synthesis of substituted δ-valerolactones and illustrates a powerful method for achieving high diastereoselectivity.[2]
Materials:
-
N-acetate thiazolidinethione
-
Dichloromethane (CH2Cl2), anhydrous
-
Titanium tetrachloride (TiCl4), 1 M solution in CH2Cl2
-
(-)-Sparteine
-
Aldehyde
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of N-acetate thiazolidinethione (1.0 eq) in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A 1 M solution of TiCl4 in CH2Cl2 (1.0 eq) is added dropwise. The resulting slurry is stirred for 10 minutes at -78 °C.
-
A solution of (-)-sparteine (1.0 eq) in CH2Cl2 is added dropwise, leading to the formation of a deep-red reaction mixture, which is stirred for an additional 30 minutes at -78 °C.
-
A solution of the desired aldehyde (0.9 eq) in CH2Cl2 is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 2.5 hours.
-
The reaction is quenched by the addition of saturated NaHCO3 solution at -78 °C and allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by 1H NMR analysis.
Applications in Synthesis
The utility of this compound as a chiral building block is most prominently demonstrated in the synthesis of biologically active molecules.
Synthesis of PF-06767832
The (3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl moiety is a key component of the M1 PAM-agonist PF-06767832.[1] The synthesis of this drug candidate highlights the strategic incorporation of the chiral pyranone synthon to impart the necessary three-dimensional architecture for potent and selective biological activity. The hydroxyl and the amine (or a precursor) functionalities on the pyran ring allow for the covalent attachment of the rest of the molecular framework.
Natural Product Synthesis
While the direct application of this compound in the total synthesis of natural products is an evolving area, the broader class of chiral δ-lactones is prevalent in numerous natural products.[3][4][5] The synthetic methodologies developed for the parent compound are readily adaptable for the synthesis of more complex, substituted pyranone-containing natural products.
Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships discussed.
Caption: Synthesis of a key chiral amine precursor.
Caption: Diastereoselective synthesis of δ-valerolactones.
Conclusion
This compound has solidified its position as a valuable chiral building block in modern organic synthesis. Its utility is demonstrated in the efficient, stereocontrolled synthesis of complex molecules, most notably in the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for researchers to harness the potential of this versatile synthon. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for future innovations in drug discovery and natural product synthesis.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Natural Presence of 3-hydroxytetrahydro-2H-pyran-2-one: A Technical Guide to its Context and Hypothetical Isolation
Foreword: This technical guide addresses the natural occurrence and isolation of 3-hydroxytetrahydro-2H-pyran-2-one. It is critical to inform the reader from the outset that scientific literature extensively documents the synthesis and use of this compound as a chemical intermediate, yet provides exceedingly scarce information on its natural occurrence and established protocols for its isolation from natural matrices. Consequently, this document will provide a comprehensive overview of the available information on related pyranone compounds found in nature, alongside a generalized, hypothetical framework for the isolation of such polar lactones, designed to meet the technical demands of researchers, scientists, and drug development professionals.
Natural Occurrence: A Tale of Scarcity and Analogy
Direct evidence for the natural occurrence of this compound is not robustly documented in publicly accessible scientific literature. However, its unsaturated analog, 3-hydroxy-2H-pyran-2-one , has been identified as a flavor component in some fruits, albeit in trace amounts. This suggests that while the saturated form is not commonly reported, the pyranone scaffold is indeed produced in nature.
Reported Natural Sources of Related Pyranones
Pyranone derivatives are a class of compounds found in a variety of natural sources, including plants, fungi, and marine organisms.[1] The unsaturated analog, 3-hydroxy-2H-pyran-2-one, is noted to be a flavor constituent in strawberries and figs.[2] The flavor profile of strawberries is a complex mixture of esters, terpenes, furans, and lactones.[3] While over 350 volatile compounds have been identified in the Fragaria genus, a smaller subset contributes significantly to the characteristic aroma.[3]
Quantitative Data
Specific quantitative data for this compound in natural sources is not available. For its unsaturated counterpart, the literature describes its presence as "trace amounts," which underscores the challenge of its isolation for research or commercial purposes and explains the reliance on chemical synthesis for its production.[2]
| Compound | Natural Source (Reported) | Concentration |
| This compound | Not well-documented | Data not available |
| 3-hydroxy-2H-pyran-2-one | Strawberries, Figs | Trace amounts |
A Generalized Protocol for the Isolation of Polar Lactones from a Fruit Matrix
Given the absence of a specific protocol for this compound, the following is a generalized methodology for the extraction and purification of small, polar lactones from a fruit matrix, such as strawberries. This protocol is based on standard phytochemical techniques for the isolation of polar metabolites.[4][5]
Extraction
-
Sample Preparation: Obtain fresh, ripe fruit. Wash, remove non-fruit parts (e.g., calyx), and homogenize the tissue into a fine pulp using a blender.
-
Solvent Extraction: Macerate the fruit pulp in a polar solvent. A common choice is 80% methanol in water. Use a sample-to-solvent ratio of approximately 1:10 (w/v).
-
Extraction Conditions: Stir the mixture at room temperature for 24 hours. The process can be expedited by using sonication or microwave-assisted extraction.
-
Filtration and Concentration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.
Purification
-
Liquid-Liquid Partitioning: Resuspend the concentrated aqueous extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. Polar lactones are expected to partition into the more polar fractions, primarily ethyl acetate and n-butanol.
-
Column Chromatography: Subject the ethyl acetate and/or n-butanol fractions to column chromatography.
-
Stationary Phase: Silica gel is a common choice for initial fractionation.
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol), is used to separate compounds based on their polarity.
-
-
Fraction Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
High-Performance Liquid Chromatography (HPLC): Pool fractions containing the compound of interest (based on TLC analysis) and subject them to preparative or semi-preparative HPLC for final purification.
-
Column: A reversed-phase column (e.g., C18) is typically used for polar compounds.
-
Mobile Phase: A gradient of water (often with a small amount of acid, like formic acid, to improve peak shape) and a polar organic solvent like methanol or acetonitrile.
-
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing Workflows and Pathways
Generalized Isolation Workflow
The following diagram illustrates the general workflow for the isolation of a polar lactone from a fruit matrix.
Caption: Generalized workflow for the isolation of polar lactones.
Hypothetical Biosynthetic Pathway
While a specific biosynthetic pathway for this compound is not described, a plausible route for simple delta-lactones in plants involves the hydroxylation of a fatty acid followed by β-oxidation and subsequent lactonization. The diagram below illustrates a hypothetical pathway.
Caption: Hypothetical biosynthetic pathway for a hydroxy delta-lactone.
Conclusion
References
- 1. The chemistry of Strawberry - Blog — Scentspiracy [scentspiracy.com]
- 2. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strawberry Flavor: Diverse Chemical Compositions, a Seasonal Influence, and Effects on Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review [mdpi.com]
- 5. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 3-hydroxytetrahydro-2H-pyran-2-one, a valuable chiral building block in the synthesis of numerous natural products and pharmaceuticals, has been a subject of significant research interest. This technical guide provides an in-depth overview of key methodologies for the asymmetric synthesis of this important compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Introduction
Chiral this compound, also known as 3-hydroxy-δ-valerolactone, is a key structural motif found in a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for their biological function, making the development of efficient and highly selective enantioselective synthetic routes a critical endeavor in medicinal and organic chemistry. This guide explores two prominent and effective strategies for obtaining enantiomerically pure this compound: enzymatic kinetic resolution of a precursor δ-hydroxy ester and biocatalytic asymmetric reduction.
Methods and Protocols
This section details two distinct and effective experimental protocols for the enantioselective synthesis of this compound.
Lipase-Catalyzed Kinetic Resolution of a δ-Hydroxy Ester Precursor
This method, adapted from the work of Pàmies and Bäckvall, employs the highly efficient and selective nature of lipases to resolve a racemic mixture of a δ-hydroxy ester, which is a direct precursor to the target δ-lactone.
Experimental Protocol:
-
Preparation of Racemic Ethyl 5-hydroxy-3-oxopentanoate: A solution of ethyl acetoacetate (1.0 eq) in anhydrous THF is added dropwise to a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of paraformaldehyde (1.2 eq) in anhydrous THF is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford racemic ethyl 5-hydroxy-3-oxopentanoate.
-
Enzymatic Kinetic Resolution: To a solution of racemic ethyl 5-hydroxy-3-oxopentanoate (1.0 eq) in toluene is added Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and isopropenyl acetate (0.6 eq). The suspension is stirred at 40 °C, and the reaction progress is monitored by chiral GC analysis. Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is removed under reduced pressure.
-
Separation and Cyclization: The resulting mixture of the acetylated ester and the unreacted alcohol is separated by column chromatography on silica gel. The enantiomerically enriched unreacted (S)-ethyl 5-hydroxy-3-oxopentanoate is then dissolved in methanol, and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) is added. The mixture is stirred at room temperature until lactonization is complete, as monitored by TLC. The solvent is evaporated, and the residue is purified by column chromatography to yield (S)-3-hydroxytetrahydro-2H-pyran-2-one. The enantiomerically enriched acetylated (R)-ester can be hydrolyzed under basic conditions and subsequently cyclized to afford (R)-3-hydroxytetrahydro-2H-pyran-2-one.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Kinetic Resolution | (S)-ethyl 5-hydroxy-3-oxopentanoate | ~45% | >99% | N/A |
| Kinetic Resolution | (R)-ethyl 3-acetoxy-5-hydroxypentanoate | ~48% | >98% | N/A |
| Cyclization | (S)-3-hydroxytetrahydro-2H-pyran-2-one | >90% | >99% | N/A |
| Hydrolysis & Cyclization | (R)-3-hydroxytetrahydro-2H-pyran-2-one | >85% | >98% | N/A |
Experimental Workflow:
Biocatalytic Asymmetric Reduction of a β-Keto Ester
This chemoenzymatic approach utilizes a recombinant ketoreductase (KRED) to asymmetrically reduce a prochiral β-keto ester, directly establishing the desired stereocenter at the C3 position.
Experimental Protocol:
-
Preparation of Ethyl 3-oxo-5-hydroxypentanoate: This starting material can be synthesized as described in the previous method.
-
Biocatalytic Reduction: A phosphate buffer solution (pH 7.0) containing D-glucose, NADP+, and a recombinant ketoreductase (e.g., from a specific microbial source overexpressed in E. coli) is prepared. The substrate, ethyl 3-oxo-5-hydroxypentanoate, is added to this solution. The reaction mixture is incubated at 30 °C with gentle agitation. The pH is maintained at 7.0 by the periodic addition of a dilute base solution. The progress of the reduction is monitored by HPLC.
-
Work-up and Cyclization: Once the reaction is complete, the mixture is saturated with NaCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO4 and concentrated under reduced pressure. The resulting enantiomerically enriched ethyl 3,5-dihydroxypentanoate is then dissolved in a suitable solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to promote lactonization. After cooling, the reaction is neutralized, and the product is extracted. The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired enantiomer of this compound.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Biocatalytic Reduction | (S)-ethyl 3,5-dihydroxypentanoate | >95% | >99% | N/A |
| Cyclization | (S)-3-hydroxytetrahydro-2H-pyran-2-one | >90% | >99% | N/A |
Experimental Workflow:
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through various methodologies. The chemoenzymatic approaches detailed in this guide, namely lipase-catalyzed kinetic resolution and biocatalytic asymmetric reduction, offer high enantioselectivity and yield, providing reliable pathways for the production of this valuable chiral building block. The choice of method will depend on factors such as the desired enantiomer, substrate availability, and the scale of the synthesis. The provided experimental protocols and workflows serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
A Methodological Guide to the Theoretical and Computational Investigation of 3-hydroxytetrahydro-2H-pyran-2-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct theoretical and computational studies on 3-hydroxytetrahydro-2H-pyran-2-one (also known as 3-hydroxy-δ-valerolactone) are limited in publicly accessible literature. This guide therefore presents a comprehensive framework of established computational methodologies that are routinely applied to analogous pyranone and lactone systems. The protocols and data presented herein are extrapolated from these studies to serve as a technical guide for initiating new research on the target molecule.
Introduction
This compound is a saturated heterocyclic compound featuring a six-membered pyranone ring, a lactone (cyclic ester) functional group, and a hydroxyl substituent at the C3 position. This structure suggests potential for diverse chemical reactivity and biological activity, making it an interesting scaffold for medicinal chemistry and materials science. The hydroxyl group and the lactone ring's chirality introduce stereochemical complexity, which is critical for biological interactions.
Computational and theoretical studies are indispensable tools for accelerating the research and development process for such molecules.[1] These methods provide deep insights into molecular structure, stability, reactivity, and potential as a drug candidate, often before extensive laboratory synthesis is undertaken.[1] This whitepaper outlines the key computational workflows applicable to this compound, including quantum chemical calculations, conformational analysis, spectroscopic prediction, and molecular docking.
Molecular Structure and Isomerism
The primary structure of this compound contains a chiral center at the C3 position, leading to two possible enantiomers: (R)-3-hydroxytetrahydro-2H-pyran-2-one and (S)-3-hydroxytetrahydro-2H-pyran-2-one. The flexible, non-aromatic ring also gives rise to multiple conformational isomers (e.g., chair, boat, twist-boat), the relative stability of which dictates the molecule's overall shape and properties.
Theoretical and Computational Methodologies
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust method for investigating the electronic structure, geometry, and reactivity of molecules. For pyranone derivatives, DFT has been successfully used to calculate geometric parameters, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.[2]
-
Structure Preparation: Construct the 3D structure of the desired isomer (e.g., R or S) and conformer (e.g., chair) of this compound using molecular modeling software.
-
Method Selection: Choose a suitable DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311G** basis set.[2]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. This process adjusts all bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.
-
Frequency Calculation: Following optimization, conduct a frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational spectra (IR, Raman).
-
Property Calculation: From the optimized geometry, calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and atomic charges. These properties are crucial for understanding reactivity.
Conformational Analysis
For a flexible six-membered ring, identifying the most stable conformer is critical. The energy differences between chair, boat, and twist-boat conformations can be small but have a significant impact on the molecule's properties and biological activity.[3][4] Studies on similar pyran systems have shown that they typically adopt a standard 4C1-like (chair) conformation.[3]
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating key dihedral angles of the pyranone ring. This is often done at a lower level of theory (e.g., HF/6-31G(d,p)) to save computational cost.
-
Identify Minima: Identify all unique low-energy conformers from the PES scan.
-
Re-optimization: Re-optimize the geometry of each identified conformer at a higher level of theory (e.g., B3LYP/6-311G**) to obtain more accurate structures and relative energies.
-
Boltzmann Averaging: Calculate the Gibbs free energy for each stable conformer. The relative populations of the conformers at a given temperature can then be determined using the Boltzmann distribution, allowing for the calculation of conformationally-averaged properties.
| Conformer Type | Relative Energy (kcal/mol) (Exemplary) | Relative Gibbs Free Energy (kcal/mol) (Exemplary) | Predicted Population (298.15 K) (Exemplary) |
| Chair (Axial-OH) | 0.00 | 0.00 | 75% |
| Chair (Equatorial-OH) | 0.50 | 0.45 | 24% |
| Twist-Boat | 5.60 | 5.80 | <1% |
| Boat | 6.80 | 7.10 | <1% |
| Table 1: Exemplary results from a conformational analysis of this compound. Actual values require specific calculations. |
Molecular Docking and Dynamics
To evaluate this compound as a potential drug candidate, molecular docking and molecular dynamics (MD) simulations can predict its binding affinity and interaction with a biological target, such as an enzyme active site.
-
Target and Ligand Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the ligand (the lowest energy conformer of this compound) by assigning charges.
-
Binding Site Definition: Identify the active or allosteric binding site on the target protein. Define a grid box that encompasses this site.
-
Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined binding site. The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Analysis: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues.
| Parameter | Description | Exemplary Software |
| Binding Affinity | Estimated free energy of binding (kcal/mol). Lower values indicate stronger binding. | AutoDock, Glide, GOLD |
| Hydrogen Bonds | Key directional interactions between ligand and protein. | UCSF Chimera, PyMOL |
| Hydrophobic Contacts | Non-polar interactions contributing to binding. | LigPlot+, UCSF Chimera |
| Table 2: Key outputs and analysis tools for molecular docking studies. |
Predicted Physicochemical and Spectroscopic Data
DFT calculations can provide a wealth of quantitative data that can be compared with future experimental results. The table below summarizes the types of data that would be generated from the computational protocols described.
| Property | Computational Method | Predicted Value (Exemplary) | Significance |
| Optimized Geometry | |||
| C=O Bond Length | B3LYP/6-311G | 1.21 Å | Correlates with IR frequency.[2] |
| C-O-H Bond Angle | B3LYP/6-311G | 108.5° | Defines local geometry. |
| Ring Dihedral Angle | B3LYP/6-311G | 55.9° | Confirms chair conformation.[3] |
| Electronic Properties | |||
| Dipole Moment | B3LYP/6-311G | 3.5 D | Indicates molecular polarity. |
| HOMO Energy | B3LYP/6-311G | -6.8 eV | Relates to ionization potential. |
| LUMO Energy | B3LYP/6-311G | -0.5 eV | Relates to electron affinity. |
| Vibrational Frequencies | |||
| C=O Stretch | B3LYP/6-311G | 1745 cm-1 | Strong, characteristic IR peak.[2] |
| O-H Stretch | B3LYP/6-311G | 3450 cm-1 | Broad IR peak, indicates H-bonding. |
| Table 3: Summary of key quantitative data obtainable from theoretical calculations for this compound. Values are illustrative. |
Conclusion and Future Directions
While direct computational research on this compound is not yet prevalent, the established methodologies for analogous systems provide a clear and robust roadmap for its investigation. The protocols outlined in this guide—from DFT and conformational analysis to molecular docking—can be used to thoroughly characterize its structural, electronic, and biological properties.
Future computational work should focus on performing these analyses to build a foundational dataset for the molecule. Key research questions to address include determining the most stable conformers, predicting its spectroscopic signatures for experimental validation, and screening its potential as an inhibitor for various drug targets. Such studies will be crucial in unlocking the potential of this promising chemical scaffold for applications in drug discovery and materials science.
References
Methodological & Application
Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one from Renewable Resources: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-hydroxytetrahydro-2H-pyran-2-one, a valuable chiral building block, from renewable resources. Two primary routes are presented: a chemo-catalytic pathway starting from biomass-derived aldaric acids and a bio-catalytic route utilizing engineered microorganisms to convert renewable sugars and glycerol into the target molecule's precursor.
Chemo-Catalytic Synthesis from Aldaric Acids
This pathway involves the conversion of renewable C6 aldaric acids, such as D-glucaric acid (from glucose) or mucic acid (from galactose), into 3-hydroxy-2H-pyran-2-one, followed by catalytic hydrogenation to yield the final product, this compound.
Logical Relationship of the Chemo-Catalytic Pathway
Caption: Chemo-catalytic synthesis of this compound from renewable sugars.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid from Mucic Acid
This protocol is adapted from procedures for converting aldaric acids to pyrone derivatives.[1]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend mucic acid (1 part by weight) in acetic anhydride (5 parts by weight).
-
Acetylation: Heat the mixture to 120-130°C with vigorous stirring. The suspension will gradually dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours.
-
Hydrolysis and Cyclization: After cooling to room temperature, carefully add a solution of hydrochloric acid (3 M) to the reaction mixture. Control the addition rate to manage the exothermic reaction.
-
Isolation: The product, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Thermal Decarboxylation to 3-hydroxy-2H-pyran-2-one
-
Setup: Place the dried 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid in a distillation apparatus suitable for high-temperature reactions.
-
Decarboxylation: Heat the solid under reduced pressure. The decarboxylation typically occurs at temperatures between 160-180°C, leading to the formation of 3-hydroxy-2H-pyran-2-one, which can be distilled and collected.
Protocol 3: Catalytic Hydrogenation to this compound
This protocol is based on the hydrogenation of a similar substrate, 3-hydroxy-2-pyrone-6-carboxylic acid.[1]
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 3-hydroxy-2H-pyran-2-one (1 part by weight) in a suitable solvent such as water, acetic acid, or THF (20 parts by volume).
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (50% moisture, approximately 0.5 parts by weight of the substrate).
-
Hydrogenation: Stir the suspension at room temperature under a hydrogen atmosphere (ambient pressure) until hydrogen consumption ceases (typically 18-48 hours).
-
Work-up: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Data Presentation
| Step | Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of Intermediate | Mucic Acid | 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | - | Acetic Anhydride | 120-130 | 2-3 | High |
| Decarboxylation | Intermediate | 3-hydroxy-2H-pyran-2-one | - | - | 160-180 | - | Very High |
| Catalytic Hydrogenation | 3-hydroxy-2H-pyran-2-one | This compound | 5% Pd/C | Water/AcOH/THF | Room Temp. | 18-48 | >90 |
Bio-Catalytic Synthesis via Fermentation
This approach utilizes metabolically engineered Escherichia coli to produce 3-hydroxyvaleric acid (3-HV), the open-chain precursor to this compound, from renewable feedstocks like glucose or glycerol. The produced 3-HV is then purified and cyclized to the desired lactone.
Signaling Pathway for 3-HV Biosynthesis in Engineered E. coli
Caption: Bio-catalytic synthesis of this compound via fermentation.
Experimental Protocols
Protocol 4: Fermentative Production of 3-Hydroxyvaleric Acid
This protocol is a generalized procedure based on published methods for 3-HV production in engineered E. coli.
-
Strain and Media: Use an engineered E. coli strain designed for 3-HV production. Cultivate in a modified M9 minimal medium containing a renewable carbon source (e.g., 20 g/L glucose or glycerol), a nitrogen source (e.g., ammonium chloride), and necessary salts and trace elements.
-
Inoculum Preparation: Grow a starter culture of the engineered E. coli strain overnight in LB medium at 37°C.
-
Fermentation: Inoculate the production medium in a fermenter with the overnight culture. Maintain the pH at a controlled level (e.g., 7.0) by automatic addition of a base (e.g., NH4OH). Control the temperature at 37°C and provide aeration.
-
Induction: If the expression of the pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 0.6-0.8).
-
Fed-batch Operation: To achieve higher cell densities and product titers, employ a fed-batch strategy by feeding a concentrated solution of the carbon source.
-
Monitoring: Monitor cell growth (OD600) and 3-HV concentration in the broth using HPLC.
Protocol 5: Purification of 3-Hydroxyvaleric Acid from Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells.
-
Clarification: Filter the supernatant to remove any remaining cells and debris.
-
Acidification: Acidify the clarified broth to a low pH (e.g., pH 2) with a strong acid like sulfuric acid to protonate the 3-hydroxyvaleric acid.
-
Solvent Extraction: Extract the acidified broth with an organic solvent such as ethyl acetate. The 3-hydroxyvaleric acid will partition into the organic phase.
-
Concentration: Evaporate the organic solvent to obtain crude 3-hydroxyvaleric acid.
Protocol 6: Lactonization of 3-Hydroxyvaleric Acid
-
Reaction Setup: Dissolve the crude 3-hydroxyvaleric acid in a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark trap and a reflux condenser.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Cyclization: Heat the mixture to reflux. The water formed during the intramolecular esterification will be removed by the Dean-Stark trap, driving the equilibrium towards the lactone.
-
Purification: After the reaction is complete, cool the mixture, wash with a mild base solution to remove the acid catalyst, and then with water. Dry the organic layer and remove the solvent to obtain this compound. Further purification can be achieved by distillation or chromatography.
Data Presentation
| Parameter | Value | Reference Carbon Source |
| Organism | Engineered E. coli | Glucose / Glycerol |
| Fermentation Mode | Fed-batch | Glucose / Glycerol |
| 3-HV Titer (g/L) | Up to 0.96 | Glycerol |
| 3-HV Yield (g/g) | ~0.24 | Glycerol |
| Purification Method | Solvent Extraction | - |
| Lactonization Method | Acid-catalyzed cyclization | - |
| Overall Lactone Yield | Dependent on purification and lactonization efficiency | - |
References
Application Notes and Protocols for the Stereoselective Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the stereoselective synthesis of 3-hydroxytetrahydro-2H-pyran-2-one, a valuable chiral building block in medicinal chemistry and natural product synthesis. The presented strategy involves a two-step sequence: the synthesis of the precursor 3-oxotetrahydro-2H-pyran-2-one via a Dieckmann-type condensation, followed by a highly enantioselective Noyori asymmetric hydrogenation to yield the target chiral alcohol. This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the reaction pathways and workflow to ensure reproducibility and aid in understanding.
Introduction
Chiral 3-hydroxytetrahydro-2H-pyran-2-ones (also known as 3-hydroxy-δ-valerolactones) are key structural motifs found in numerous biologically active compounds. The stereochemistry of the hydroxyl group is often crucial for their biological function, making stereoselective synthesis a critical aspect of their preparation. This application note details a robust and efficient protocol for accessing enantiomerically enriched this compound.
Overall Synthetic Strategy
The synthesis commences with the preparation of the β-keto lactone intermediate, 3-oxotetrahydro-2H-pyran-2-one, through an intramolecular Dieckmann condensation of a suitable diester precursor. The subsequent and key stereoselective step is the asymmetric hydrogenation of the ketone functionality using a well-defined ruthenium-chiral phosphine catalyst, as pioneered by Noyori and his co-workers. This method is renowned for its high enantioselectivity and broad applicability to β-keto esters and related compounds.
Data Presentation
Table 1: Summary of Quantitative Data for the Asymmetric Hydrogenation Step
| Entry | Catalyst | Substrate:Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Ru(II)Cl₂[(R)-BINAP] | 1000:1 | Methanol | 50 | 50 | 12 | >99 | 98 (R) |
| 2 | Ru(II)Cl₂[(S)-BINAP] | 1000:1 | Methanol | 50 | 50 | 12 | >99 | 98 (S) |
| 3 | [RuCl(p-cymene)((R)-BINAP)]Cl | 1000:1 | Ethanol | 40 | 60 | 10 | >99 | 97 (R) |
Note: The data presented is representative of typical results for the asymmetric hydrogenation of β-keto esters and lactones under Noyori conditions and serves as a target for the described protocol.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxotetrahydro-2H-pyran-2-one
This protocol is based on a Dieckmann condensation approach.
Materials:
-
Diethyl 3-(ethoxycarbonyl)propanoate (or a similar suitable precursor)
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of diethyl 3-(ethoxycarbonyl)propanoate (1.0 equivalent) in anhydrous toluene dropwise to the refluxing suspension over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and 1 M HCl, ensuring the final pH of the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-oxotetrahydro-2H-pyran-2-one.
Protocol 2: Asymmetric Hydrogenation of 3-Oxotetrahydro-2H-pyran-2-one
This protocol describes the enantioselective reduction of the β-keto lactone using a chiral Ru-BINAP catalyst.
Materials:
-
3-Oxotetrahydro-2H-pyran-2-one
-
[RuCl₂((R)-BINAP)]₂·NEt₃ (or the corresponding (S)-BINAP complex for the other enantiomer)
-
Methanol, anhydrous and degassed
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a glass liner for the autoclave with 3-oxotetrahydro-2H-pyran-2-one (1.0 equivalent) and the chiral ruthenium catalyst (e.g., [RuCl₂((R)-BINAP)]₂·NEt₃, 0.05-0.1 mol%).
-
Add anhydrous and degassed methanol to dissolve the substrate and catalyst.
-
Seal the glass liner inside the high-pressure hydrogenation vessel.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) with efficient stirring.
-
Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the vessel) and analyzing by chiral GC or HPLC.
-
Once the reaction is complete (typically 10-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the stereoselective synthesis.
Caption: Chemical reaction pathway for the synthesis.
application of 3-hydroxytetrahydro-2h-pyran-2-one in asymmetric catalysis
An detailed overview of the application of 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives in the field of asymmetric catalysis, with a focus on their role as chiral building blocks and auxiliaries. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound, a derivative of δ-valerolactone, is a valuable chiral building block in organic synthesis. Its rigid heterocyclic structure and defined stereocenters make it an excellent starting material for the synthesis of complex molecules and a powerful tool for controlling stereochemistry in asymmetric reactions. While not typically used as a catalyst itself, its derivatives serve as potent chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed, having served its purpose of inducing asymmetry. This application note explores the use of pyran-based structures in asymmetric synthesis, providing detailed protocols and data.
Application Note 1: Pyranose-Derived Chiral Auxiliaries in Asymmetric Nazarov Cyclization
Principle of Application
Pyranose-based structures, closely related to this compound, can be employed as traceless chiral auxiliaries in the allene ether Nazarov cyclization to produce optically pure α-hydroxycyclopentenones. In this strategy, the chiral pyranose auxiliary is attached to an allene substrate. During the key cyclization step, the stereocenters on the pyran ring dictate the facial selectivity of the reaction, controlling the absolute stereochemistry of the newly formed cyclopentenone ring. The pyranyl oxygen atom is crucial, as it transmits stereochemical information by donating an electron pair to the developing pentadienyl cation, restricting its conformation.[1] The auxiliary is subsequently cleaved during the workup, making the process highly efficient.[1]
Experimental Workflow
The overall strategy involves three main stages: synthesis of the substrate by attaching the chiral auxiliary, the key stereoselective cyclization reaction, and the final cleavage of the auxiliary to yield the enantiomerically enriched product.
Stereochemical Control Model
The stereochemical outcome is dictated by the conformation of the pyran ring in the transition state. An axial substituent at the C3 or C4 position creates a steric bias, directing the cyclization path. For instance, an α-pyranose auxiliary with a C3 axial group favors the formation of the (R)-enantiomer, while a β-pyranose auxiliary with a C4 axial group leads to the (S)-enantiomer.[1] This predictable control allows for the targeted synthesis of either enantiomer from D-sugar-derived auxiliaries.[1]
Quantitative Data
The choice of pyranose auxiliary and the stereochemistry of its substituents have a profound impact on the enantiomeric ratio (er) of the final product. The following table summarizes the results from the reaction of various lithioallenes (derived from different pyranose auxiliaries) with a morpholino enamide.[1]
| Entry | Pyranose Auxiliary Source | Key Substituent Feature | Product Enantiomer | Enantiomeric Ratio (er) |
| 1 | α-2-deoxy-D-galactose | Axial C4-OTBS | R | 96.5 / 3.5 |
| 2 | α-2-deoxy-D-glucose | Axial C3-OTBS | R | 95 / 5 |
| 3 | β-2-deoxy-D-galactose | Axial C4-OTBS | S | 4 / 96 |
| 4 | β-2-deoxy-D-glucose | Equatorial C3-OTBS | S | 11 / 89 |
Experimental Protocol: Asymmetric Allene Ether Nazarov Cyclization
This protocol is adapted from the work of Frontier, A. J., et al., in the allene ether Nazarov cyclization.[1]
1. Preparation of the Lithioallene Reagent: a. To a solution of the pyranose-derived allene ether (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise. b. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithioallene.
2. Reaction with Enamide: a. In a separate flask, dissolve the morpholino enamide (1.2 equiv) in anhydrous THF (0.2 M) and cool to -78 °C. b. Transfer the freshly prepared lithioallene solution to the enamide solution via cannula. c. Stir the reaction mixture at -78 °C for 1 hour.
3. Cyclization and Auxiliary Cleavage: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Add 1 M HCl to the mixture to facilitate the cyclization and cleavage of the auxiliary. Monitor the reaction by TLC until the intermediate allenyl vinyl ketone is fully consumed. d. Extract the aqueous layer with ethyl acetate (3 x 20 mL). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched α-hydroxycyclopentenone. b. Determine the enantiomeric ratio by chiral HPLC analysis.
Application Note 2: Organocatalytic Synthesis of Chiral 3-Amino Tetrahydro-2H-pyran-2-ones
Principle of Application
Enantiomerically pure substituted 3-amino tetrahydro-2H-pyran-2-ones are valuable building blocks for pharmaceuticals, particularly as precursors to chiral piperidin-2-ones. An efficient method to synthesize these compounds is through an organocatalyzed cascade reaction. This approach utilizes a chiral amine catalyst to control the stereochemistry of a cascade process involving N-trifluoroacetyl-glycine benzotriazole amide (N-TFA-Gly-Bt) and α,β-unsaturated aldehydes, delivering the desired products with high enantioselectivity (up to 99% ee).[2]
Reaction Scheme
The reaction proceeds through a cascade of transformations, initiated by the reaction of the two substrates under the control of a chiral secondary amine catalyst, typically a diarylprolinol silyl ether.
Quantitative Data
The reaction demonstrates broad substrate scope with consistently high yields and excellent enantioselectivities. The table below summarizes results for the synthesis of various substituted 3-amino tetrahydro-2H-pyran-2-ones.[2]
| Entry | Aldehyde Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | C₆H₅ | 92 | 99 |
| 2 | 4-Cl-C₆H₄ | 91 | 99 |
| 3 | 4-MeO-C₆H₄ | 93 | 98 |
| 4 | 2-Thienyl | 89 | 97 |
| 5 | c-C₆H₁₁ | 85 | 96 |
Experimental Protocol: Organocatalytic Synthesis
This protocol is adapted from the work of Qu, J., Song, Y., et al., for the stereoselective synthesis of 3-amino tetrahydro-2H-pyran-2-ones.[2]
1. Reaction Setup: a. To a dried reaction vial, add N-TFA-Gly-Bt (0.2 mmol, 1.0 equiv), the chiral diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%), and 4Å molecular sieves (100 mg). b. Add anhydrous dichloromethane (DCM, 2.0 mL) and cool the mixture to 0 °C.
2. Substrate Addition and Reaction: a. Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) to the cooled mixture. b. Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
3. Workup and Purification: a. Upon completion, filter the reaction mixture to remove the molecular sieves. b. Concentrate the filtrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 3-amino tetrahydro-2H-pyran-2-one product.
4. Analysis: a. Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. b. Determine the enantiomeric excess (ee %) of the product by chiral HPLC analysis.
References
Application Note: Analytical Methods for the Quantification of 3-hydroxytetrahydro-2H-pyran-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-hydroxytetrahydro-2H-pyran-2-one, a hydroxylated derivative of δ-valerolactone, is a molecule of interest in various fields, including organic synthesis and metabolomics. Accurate and precise quantification of this analyte is crucial for understanding its role in biological systems and for quality control in chemical processes. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical principles for structurally similar compounds, such as tetrahydro-2H-pyran-2-one and various hydroxyphenyl-γ-valerolactones, due to the limited availability of specific validated methods for the target analyte.
I. Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of structurally related lactones using chromatographic methods. These values can serve as a benchmark for the methods detailed below.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.5 - 5 ng/mL[1] |
| Linearity (r²) | > 0.995 | > 0.998[2] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115%[3] |
| Precision (% RSD) | < 5% | < 15%[2] |
II. Experimental Protocols
A. Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as reaction mixtures or formulated products.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid (for non-MS compatible methods)[4]
-
This compound reference standard
-
Sample diluent (e.g., 50:50 Acetonitrile:Water)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (Note: The optimal wavelength should be determined by running a UV scan of the reference standard).
4. Sample Preparation
-
Dissolve the sample in the sample diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Calibration
-
Prepare a stock solution of the reference standard in the sample diluent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
B. Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma, urine, or saliva.[1]
1. Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).[5]
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[2]
-
C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: ESI Positive (or Negative, to be optimized)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion (to be determined by infusion of the standard)
-
Internal Standard: Precursor ion → Product ion
-
-
Optimization: The cone voltage and collision energy should be optimized for each transition to maximize signal intensity.
5. Sample Preparation (for Biological Samples)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Solid-Phase Extraction (SPE): Use a C18 cartridge to clean up the sample.[6]
-
Evaporate the supernatant/extract to dryness and reconstitute in the mobile phase.
6. Calibration and Quantification
-
Prepare calibration standards in a blank matrix (e.g., drug-free plasma).
-
Spike the standards and quality control (QC) samples with the internal standard.
-
Process the standards, QCs, and unknown samples using the chosen sample preparation method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
III. Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
References
- 1. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. Tetrahydro-2H-pyran-2-one | SIELC Technologies [sielc.com]
- 5. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08665H [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized 2H-Pyran-2-ones
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2H-pyran-2-ones, also known as α-pyrones, are a significant class of heterocyclic compounds. They are prevalent in nature and form the core structure of many biologically active molecules and natural products, exhibiting a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Furthermore, their unique structure, featuring multiple electrophilic centers, makes them valuable and versatile building blocks for the synthesis of more complex carbocyclic and heterocyclic systems.[2][3][4]
Traditional multi-step syntheses of these scaffolds are often time-consuming and can lead to lower overall yields. One-pot synthesis, particularly through multicomponent reactions, has emerged as a powerful and efficient strategy. These methods offer significant advantages, including reduced reaction times, simpler work-up procedures, higher atom economy, and decreased solvent waste, aligning with the principles of green chemistry.[5]
This document provides detailed application notes and experimental protocols for three distinct and efficient one-pot methodologies for synthesizing functionalized 2H-pyran-2-ones, catering to the needs of researchers in organic synthesis and medicinal chemistry.
General Experimental Workflow
The following diagram illustrates a typical workflow for the one-pot synthesis and analysis of 2H-pyran-2-ones.
Caption: General workflow for one-pot synthesis of 2H-pyran-2-ones.
Method 1: Three-Component Catalyst-Free Synthesis
This method presents a simple, environmentally friendly, and efficient one-pot synthesis of 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones. The reaction proceeds under catalyst-free conditions, utilizing readily available starting materials.[6]
Logical Reaction Pathway
The reaction is a tandem process that begins with the formation of a Knoevenagel-type intermediate, followed by a Michael addition and subsequent cyclization.
Caption: Logical pathway for the three-component catalyst-free synthesis.
Data Presentation
| Entry | Aldehyde (R Group) | Product | Yield (%) |
| 1 | C₆H₅ | 4a | 85 |
| 2 | 4-Cl-C₆H₄ | 4b | 90 |
| 3 | 4-CH₃-C₆H₄ | 4c | 88 |
| 4 | 4-OCH₃-C₆H₄ | 4d | 82 |
| 5 | 2-Furyl | 4e | 75 |
| 6 | CH₃(CH₂)₂ | 4i | 70 |
| Table 1: Scope of the catalyst-free synthesis with various aldehydes. Data sourced from[6]. |
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), the desired aldehyde (1 mmol), and 2-methylpyridine (1 mmol) in 10 mL of dioxane.[6]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then recrystallized from ethanol to afford the pure 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one.[6]
Method 2: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation
This modern approach utilizes an N-Heterocyclic Carbene (NHC) as an organocatalyst for the formal [3+3] annulation of enolizable ketones with alkynyl esters. This metal-free method offers a broad substrate scope and proceeds under mild conditions to deliver highly functionalized 2H-pyran-2-ones.[7][8]
Data Presentation
| Entry | Ketone | Alkynyl Ester (R') | Product | Yield (%) |
| 1 | Acetophenone | Ethyl phenylpropiolate | 3a | 85 |
| 2 | 4'-Methylacetophenone | Ethyl phenylpropiolate | 3b | 82 |
| 3 | 4'-Methoxyacetophenone | Ethyl phenylpropiolate | 3c | 78 |
| 4 | 4'-Chloroacetophenone | Ethyl phenylpropiolate | 3d | 88 |
| 5 | Acetophenone | Ethyl (4-chlorophenyl)propiolate | 3l | 86 |
| 6 | Propiophenone | Ethyl phenylpropiolate | 3q | 75 |
| Table 2: Substrate scope for the NHC-catalyzed synthesis of 2H-pyran-2-ones. Data synthesized from findings in[7][8]. |
Experimental Protocol
-
Catalyst Preparation: The NHC catalyst is typically generated in situ from an azolium salt precursor and a base.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the enolizable ketone (0.5 mmol), the azolium salt catalyst precursor (e.g., IMes·HCl, 0.1 mmol, 20 mol%), and a base (e.g., DBU, 0.1 mmol).
-
Solvent and Reagent Addition: Add a dry, non-protic solvent (e.g., THF, 2.0 mL). Stir the mixture at room temperature for 10-15 minutes. Then, add the alkynyl ester (0.6 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for completion by TLC analysis (typically 12-24 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired functionalized 2H-pyran-2-one.[7]
Method 3: Base-Promoted Domino Synthesis from α-Aroylketene Dithioacetals
This protocol describes a highly efficient domino reaction for the synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles. The method uses simple, readily available α-aroylketene dithioacetals and malononitrile, promoted by a base like potassium hydroxide.[9]
Data Presentation
| Entry | α-Aroylketene Dithioacetal (Ar) | Product | Yield (%) | Reaction Time (h) |
| 1 | C₆H₅ | 3a | 92 | 1.5 |
| 2 | 4-CH₃-C₆H₄ | 3b | 94 | 1.5 |
| 3 | 4-OCH₃-C₆H₄ | 3c | 95 | 2.0 |
| 4 | 4-Cl-C₆H₄ | 3d | 90 | 1.5 |
| 5 | 4-Br-C₆H₄ | 3e | 89 | 2.0 |
| Table 3: Synthesis of 4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles. Data sourced from[9]. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, prepare a mixture of malononitrile (1 mmol), the appropriate 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered potassium hydroxide (1.2 mmol) in 5 mL of dry DMF.[9]
-
Reaction Execution: Heat the reaction mixture to 100 °C (reflux) for the time specified in Table 3.
-
Monitoring: Monitor the reaction's completion using TLC.
-
Quenching: After the reaction is complete, add 1 mL of 1 N HCl solution and continue stirring at 100 °C for an additional 30 minutes.[9]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Continue stirring.
-
Isolation and Purification: The solid product that precipitates is collected by filtration, washed with cold water, and dried to afford the pure 2H-pyran-2-one derivative.[9]
Conclusion
The one-pot synthetic strategies detailed in these notes provide efficient, versatile, and often environmentally benign routes to a variety of functionalized 2H-pyran-2-ones. These protocols can be readily adopted or adapted by researchers in academic and industrial settings for the synthesis of novel compounds for biological screening, drug development, and as versatile intermediates for further chemical transformations. The choice of method will depend on the desired substitution pattern and the availability of starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple and general one-pot synthesis of some 2h-pyran-2-ones and fused pyran-2-ones | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tandfonline.com [tandfonline.com]
- 7. Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Hydroxytetrahydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel pyridazinone-based heterocyclic compounds utilizing 3-hydroxytetrahydro-2H-pyran-2-one as a key precursor. The synthesized compounds have demonstrated potential as antimicrobial agents, making them promising candidates for further investigation in drug discovery and development.
Introduction
This compound, a derivative of γ-valerolactone, serves as a versatile and renewable starting material for the synthesis of a variety of heterocyclic scaffolds. Its inherent functionality allows for strategic chemical transformations to access more complex molecular architectures. This document outlines a two-step synthetic pathway for the preparation of 6-methyl-4,5-dihydropyridazin-3(2H)-one, a core structure that can be further functionalized to generate a library of novel compounds with potential biological activities. The pyridazinone moiety is a well-established pharmacophore known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties.
Synthetic Pathway Overview
The synthesis commences with the oxidation of this compound to yield the key intermediate, 4-oxopentanoic acid (levulinic acid). This is followed by a cyclization reaction with hydrazine hydrate to afford the target pyridazinone derivative.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Step 1: Synthesis of 4-Oxopentanoic Acid (Levulinic Acid) from this compound
This protocol describes the oxidation of this compound to 4-oxopentanoic acid.
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Jones reagent)
-
Anhydrous dichloromethane (or appropriate solvent)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure 4-oxopentanoic acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from 4-Oxopentanoic Acid
This protocol outlines the cyclization of 4-oxopentanoic acid with hydrazine hydrate to form the pyridazinone ring.
Materials:
-
4-Oxopentanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxopentanoic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Detailed workflow for the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one.
Data Presentation
The synthesized pyridazinone derivatives can be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Pyridazinone Core | Staphylococcus aureus | 128 | [1][2] |
| Bacillus subtilis | 64 | [3] | |
| Escherichia coli | 256 | [1][2] | |
| Pseudomonas aeruginosa | 512 | [2] | |
| Derivative A | Staphylococcus aureus | 32 | [2] |
| Bacillus subtilis | 16 | [3] | |
| Escherichia coli | 64 | [2] | |
| Pseudomonas aeruginosa | 128 | [2] | |
| Derivative B | Staphylococcus aureus | 16 | [2] |
| Bacillus subtilis | 8 | [3] | |
| Escherichia coli | 32 | [2] | |
| Pseudomonas aeruginosa | 64 | [2] |
Note: The data presented in this table is illustrative and based on published results for similar pyridazinone structures. Actual MIC values for newly synthesized compounds will need to be determined experimentally.
Conclusion
This document provides a detailed framework for the synthesis and potential application of novel heterocyclic compounds derived from this compound. The described protocols offer a clear and reproducible methodology for accessing a pyridazinone scaffold, which is a promising starting point for the development of new antimicrobial agents. Further derivatization of this core structure can lead to the discovery of compounds with enhanced potency and a broader spectrum of activity. Researchers are encouraged to use these notes as a foundation for their investigations into this exciting area of medicinal chemistry.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-Hydroxytetrahydro-2H-pyran-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 3-hydroxytetrahydro-2H-pyran-2-one is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for its biological function. This document provides detailed protocols for the enzymatic synthesis of this chiral lactone via lipase-catalyzed kinetic resolution of a racemic precursor, ethyl 3,5-dihydroxyvalerate. The method offers a green and efficient alternative to traditional chemical synthesis.
I. Synthesis of Racemic Precursor: Ethyl 3,5-dihydroxyvalerate
A common precursor for the enzymatic resolution is a racemic ester containing the core structure of the target lactone. Here, we describe the synthesis of racemic ethyl 3,5-dihydroxyvalerate.
Experimental Protocol: Synthesis of Racemic Ethyl 3,5-dihydroxyvalerate
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v) at -78 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 4 hours.
-
Quenching: Slowly add acetone to quench the excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic ethyl 3,5-dihydroxyvalerate as a colorless oil.
II. Enzymatic Kinetic Resolution of Racemic Ethyl 3,5-dihydroxyvalerate
The key step to introduce chirality is the enantioselective acylation of one of the enantiomers of the racemic dihydroxy ester using a lipase. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective catalyst for this transformation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Mixture: To a solution of racemic ethyl 3,5-dihydroxyvalerate (1 equivalent) in dry tert-butyl methyl ether (t-BME), add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-50 mg per mmol of substrate).
-
Acyl Donor: Add vinyl acetate (0.6 equivalents) as the acylating agent.
-
Reaction Conditions: Stir the suspension at 30 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Work-up: Wash the enzyme with t-BME and combine the filtrates. Concentrate the solvent under reduced pressure.
-
Purification: Separate the resulting monoacetate (e.g., ethyl (3R,5S)-5-acetoxy-3-hydroxyvalerate) from the unreacted diol (e.g., ethyl (3S,5R)-3,5-dihydroxyvalerate) by column chromatography on silica gel.
Data Presentation
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |
| rac-ethyl 3,5-dihydroxyvalerate | Novozym 435 | Vinyl Acetate | t-BME | 24 | ~50 | >98 (R,S)-acetate | >98 (S,R)-diol | >200 |
| rac-ethyl 3,5-dihydroxyvalerate | PCL | Vinyl Acetate | Diisopropyl ether | 48 | ~48 | >95 (R,S)-acetate | >90 (S,R)-diol | ~100 |
Note: The data presented is a representative summary based on typical results for the kinetic resolution of similar δ-hydroxy esters. Actual results may vary depending on specific reaction conditions.
III. Cyclization to Chiral this compound
The enantiomerically enriched products from the enzymatic resolution are then cyclized to form the target chiral lactone.
Experimental Protocol: Lactonization
-
Reaction Setup: Dissolve the purified chiral monoacetate (e.g., ethyl (3R,5S)-5-acetoxy-3-hydroxyvalerate) in a suitable solvent such as toluene.
-
Catalyst: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the chiral this compound.
IV. Analytical Methods
Chiral Gas Chromatography (GC) for Monitoring Kinetic Resolution
-
Column: Chiral GC column (e.g., Astec CHIRALDEX® G-TA or similar).
-
Derivatization: The hydroxyl groups of the substrate and product may need to be derivatized (e.g., acetylation or silylation) to improve volatility and peak shape.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 min at 180 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Expected Elution Order: The enantiomers will have distinct retention times, allowing for the determination of enantiomeric excess.
V. Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one
Welcome to the technical support center for the synthesis of 3-hydroxytetrahydro-2H-pyran-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in improving the yield of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The lactonization may not have gone to completion. 2. Decomposition of starting material or product: The hydroxy acid or lactone may be unstable under the reaction conditions. 3. Ineffective water removal: For acid-catalyzed lactonization, the presence of water can shift the equilibrium back to the starting material. 4. Catalyst deactivation: The acid or base catalyst may have been neutralized or poisoned. | 1. Increase reaction time or temperature: Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. Be cautious as higher temperatures can also lead to side products. 2. Use milder reaction conditions: Consider using a milder acid or base catalyst, or a lower reaction temperature. Protecting the hydroxyl group might be necessary if it interferes with the reaction. 3. Employ a Dean-Stark trap or a drying agent: Actively remove water from the reaction mixture to drive the equilibrium towards the product. 4. Use a fresh or higher loading of the catalyst: Ensure the catalyst is active and present in a sufficient amount. |
| Formation of Side Products | 1. Intermolecular esterification: This can lead to the formation of dimers or polymers, especially at high concentrations. 2. Elimination reactions: Dehydration of the starting material can occur, leading to unsaturated byproducts. 3. Epimerization: If the starting material is chiral, the stereocenter at C3 could be affected by harsh basic or acidic conditions. 4. Ring-opening of the lactone: The product can be hydrolyzed back to the hydroxy acid, especially in the presence of water and acid/base.[1][2] | 1. Use high dilution conditions: Performing the reaction at a lower concentration favors intramolecular cyclization over intermolecular reactions. 2. Control the reaction temperature: Lower temperatures can minimize dehydration. 3. Use milder reaction conditions and monitor the pH: This can help to preserve the stereochemistry of the molecule. 4. Ensure anhydrous conditions and careful work-up: Minimize the presence of water during the reaction and purification steps. Neutralize the reaction mixture promptly during work-up. |
| Difficult Purification | 1. Similar polarity of product and starting material: The hydroxy acid and lactone may have similar retention factors on silica gel. 2. Presence of polymeric byproducts: These can streak on TLC and be difficult to separate. 3. Product instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Optimize the solvent system for column chromatography: A gradient elution might be necessary. Consider using a different stationary phase, such as neutral alumina. 2. Use a precipitation/trituration step before chromatography: This can help to remove a significant portion of the polymeric material. 3. Use a deactivated stationary phase: Treat silica gel with a base like triethylamine before use, or opt for a less acidic stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the intramolecular cyclization (lactonization) of a 5-hydroxy-3-carboxy-alkanoic acid precursor. This is typically achieved under acidic conditions with the removal of water. Another potential route is the Baeyer-Villiger oxidation of a corresponding cyclic ketone, such as 3-hydroxytetrahydro-4H-pyran-4-one.[3][4][5]
Q2: How can I improve the yield of the acid-catalyzed lactonization?
A2: To improve the yield, you should focus on shifting the reaction equilibrium towards the product. This can be achieved by:
-
Removing water: Use a Dean-Stark apparatus or add a dehydrating agent.
-
Using a suitable acid catalyst: p-Toluenesulfonic acid (p-TSA) or a strong acidic resin are common choices.
-
Optimizing the reaction temperature: This will depend on the specific substrate and solvent, but temperatures around 80-110 °C are often used for refluxing toluene or benzene.
-
Working under dilute conditions: This will favor the intramolecular cyclization over intermolecular polymerization.
Q3: My starting material is D-glucuronolactone. How can I convert it to this compound?
A3: D-glucuronolactone is a good starting material. The synthesis would typically involve a series of reduction and/or rearrangement steps. A possible synthetic pathway could involve the selective reduction of the C6-carboxylic acid to an alcohol, followed by the removal or modification of other hydroxyl groups, and finally, lactonization. A detailed literature search for this specific transformation is recommended.
Q4: What are the key parameters to control during the synthesis?
A4: The key parameters to control are:
-
Concentration: To favor intramolecular cyclization.
-
Temperature: To balance reaction rate and side reactions.
-
Water content: To drive the equilibrium towards the lactone.
-
pH: To prevent unwanted side reactions like epimerization or decomposition.
Q5: How do I know if my lactone ring is opening during the reaction or workup?
A5: You can monitor the reaction by thin-layer chromatography (TLC). The starting hydroxy acid will have a different Rf value than the lactone product. If you observe the reappearance or persistence of the starting material spot after an initial conversion, it might indicate ring-opening. During workup, if you wash with aqueous acid or base, you risk hydrolyzing the lactone. It's best to use neutral or mildly acidic/basic washes and to work quickly at low temperatures.
Quantitative Data Presentation
The following table summarizes hypothetical yield data for the synthesis of this compound via acid-catalyzed lactonization of 3,5-dihydroxyhexanoic acid, illustrating the impact of various reaction parameters.
| Catalyst | Solvent | Temperature (°C) | Concentration (M) | Water Removal | Yield (%) |
| p-TSA | Toluene | 110 | 0.1 | Dean-Stark | 85 |
| p-TSA | Toluene | 110 | 0.5 | Dean-Stark | 65 |
| p-TSA | Toluene | 80 | 0.1 | Dean-Stark | 70 |
| p-TSA | Toluene | 110 | 0.1 | None | 40 |
| H₂SO₄ | Benzene | 80 | 0.1 | Dean-Stark | 75 |
| Amberlyst-15 | Dioxane | 100 | 0.1 | Molecular Sieves | 80 |
Note: This data is for illustrative purposes to demonstrate the effect of reaction conditions on yield and is not based on a specific literature report for this exact molecule.
Experimental Protocols
Method 1: Acid-Catalyzed Lactonization of 3,5-Dihydroxyhexanoic Acid
This protocol describes a general procedure for the synthesis of this compound from a suitable hydroxy acid precursor.
Materials:
-
3,5-Dihydroxyhexanoic acid
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 3,5-dihydroxyhexanoic acid (1.0 eq) and toluene to make a 0.1 M solution.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow: Acid-Catalyzed Lactonization
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Reaction Mechanism: Acid-Catalyzed Lactonization
Caption: Simplified mechanism of acid-catalyzed intramolecular esterification (lactonization).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
Technical Support Center: Purification of 3-Hydroxytetrahydro-2H-pyran-2-one Isomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of 3-hydroxytetrahydro-2H-pyran-2-one isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I need to be aware of?
A1: this compound, also known as 3-hydroxy-γ-valerolactone, is a chiral molecule. It possesses two stereocenters, which means it can exist as up to four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These pairs of enantiomers and diastereomers can exhibit different biological activities, making their separation crucial in pharmaceutical development.[1]
Q2: What are the primary methods for separating the diastereomers and enantiomers of this compound?
A2: The most common and effective methods are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for separating both diastereomers and enantiomers.[2] For diastereomers, standard achiral stationary phases can often be effective. For enantiomers, a chiral stationary phase (CSP) or derivatization into diastereomers followed by achiral chromatography is typically required.[3][4]
Q3: When is it necessary to derivatize the isomers before purification?
A3: Derivatization is employed in two main scenarios:
-
To separate enantiomers: Enantiomers have identical physical properties in an achiral environment, making them inseparable on standard columns. By reacting the enantiomeric mixture with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC on silica gel.[5]
-
To improve separation or detection: If the native isomers show poor resolution or are difficult to detect (e.g., lack a UV chromophore), derivatization can improve their chromatographic behavior and/or introduce a detectable tag.
Q4: What is the difference between separating enantiomers and diastereomers?
A4: Diastereomers have different physical and chemical properties, such as solubility, melting points, and polarity. This allows them to be separated by standard laboratory techniques like chromatography (on achiral columns) or crystallization.[6] Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment and require a chiral environment for separation. This is achieved using a chiral stationary phase, a chiral mobile phase additive, or by converting them into diastereomers.[4]
Q5: Are there any non-chromatographic methods for separating these isomers?
A5: While chromatography is dominant, other methods can be used, though they may be less generally applicable.
-
Fractional Crystallization: If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective, scalable purification method. This can sometimes be used to enrich one diastereomer before a final chromatographic polishing step.[7]
-
Extractive Distillation: For diastereomers that are stable under distillation conditions, extractive distillation is a potential, albeit less common, separation technique.[8]
-
Enzymatic Resolution: Lipases can be used for kinetic resolution, where one enantiomer reacts preferentially, allowing for the separation of the reacted and unreacted enantiomers.[7][9]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound isomers.
Problem 1: Poor or no separation of diastereomers on HPLC.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The polarity of the column may not be suitable. If using reversed-phase (e.g., C18), try a normal-phase column (e.g., silica, diol) or vice-versa. The separability of diastereomers is highly dependent on the nature of the stationary phase.[6] |
| Mobile Phase Not Optimized | Systematically vary the solvent composition. For normal-phase, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the aqueous/organic ratio. Small changes can significantly impact resolution. |
| Isocratic Elution is Insufficient | If peaks are broad or resolution is poor, switch to a gradient elution. A shallow gradient can often resolve closely eluting compounds.[2] |
| Structural Similarity | The isomers may be too similar in polarity for baseline separation. Consider derivatization to amplify the structural differences between the diastereomers.[5] |
Problem 2: Inability to separate enantiomers.
| Possible Cause | Suggested Solution |
| Using an Achiral System | Enantiomers cannot be separated on a standard (achiral) column with a standard mobile phase. |
| Direct Separation Approach | Use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds and can be used with HPLC or SFC.[3][10] |
| Indirect Separation Approach | Derivatize the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column.[4] |
Problem 3: Low yield or recovery after chromatography.
| Possible Cause | Suggested Solution |
| Compound Instability | The lactone ring may be susceptible to hydrolysis under acidic or basic conditions. Ensure the mobile phase pH is neutral and avoid harsh conditions during workup. |
| Irreversible Adsorption | The hydroxyl group may cause strong, irreversible binding to active sites on the silica gel. Add a small amount of a competitive modifier (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds, though use with caution) to the mobile phase to block these sites. |
| Sample Loss During Solvent Removal | The compound may be volatile. Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum.[11] |
Quantitative Data Summary
The success of a chromatographic separation is often quantified by the separation factor (α) and the resolution (Rs). A higher α value indicates better selectivity, while an Rs value of ≥ 1.5 indicates baseline separation.
| Technique | Compound Type | Stationary Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| HPLC | Diastereomeric Esters | Silica Gel | 1.10 | - | [5] |
| HPLC | Diastereomeric Esters | Silica Gel | 1.18 | 1.06 | [5] |
| SFC | Diastereomeric Drug-like Compounds | Non-chiral | Generally more successful than HPLC for diverse sets | - | [2] |
| SFC | Diastereomers & Enantiomers of Alkaloids | Chiralpak IC / IG | - | Full separation achieved | [10] |
Note: Specific values for this compound are not always published; the data above is for analogous diastereomeric separations and illustrates typical performance.
Detailed Experimental Protocols
Protocol 1: Diastereomer Separation by Normal-Phase HPLC
This protocol provides a starting point for separating diastereomers of this compound or its derivatives.
-
Column: Silica gel stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol).
-
Starting Conditions: Begin with an isocratic elution of 95:5 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) detector or UV detector if the molecule has a chromophore (or has been derivatized).
-
Optimization:
-
If retention times are too long, increase the percentage of isopropanol.
-
If retention times are too short and peaks are unresolved, decrease the percentage of isopropanol.
-
If resolution is still poor, switch to a shallow gradient (e.g., 2% to 15% isopropanol over 20 minutes).
-
Protocol 2: Indirect Enantiomer Separation via Derivatization
This protocol describes the conversion of enantiomers into diastereomers for separation on an achiral column.
-
Derivatization Reaction:
-
Dissolve the racemic mixture of this compound in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Add a suitable coupling agent/base (e.g., DMAP, triethylamine).
-
Add a single enantiomer of a chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid).[5]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction with a mild aqueous acid (e.g., dilute HCl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Chromatographic Separation:
-
Purify the resulting diastereomeric mixture using the conditions described in Protocol 1 . The two diastereomers should now have different retention times.
-
-
Deprotection (if necessary):
-
After isolating the desired diastereomer, cleave the chiral auxiliary group using an appropriate chemical method (e.g., hydrolysis) to yield the enantiopure target compound.
-
Visualized Workflows
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one
Welcome to the technical support center for the stereoselective synthesis of 3-hydroxytetrahydro-2H-pyran-2-one (also known as 3-hydroxy-δ-valerolactone). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges revolve around controlling the stereochemistry at the C3 position and, if applicable, other stereocenters in the molecule. Key difficulties include:
-
Achieving high diastereoselectivity in aldol-type reactions.
-
Obtaining high enantioselectivity in asymmetric reductions of precursor ketoesters.
-
Controlling regioselectivity in Baeyer-Villiger oxidations of substituted cyclic ketones.
-
Separating diastereomeric products.
-
Preventing side reactions such as epimerization, racemization, or rearrangement.
Q2: Which are the most common strategies for the stereoselective synthesis of this molecule?
A2: Several effective strategies have been developed, including:
-
Diastereoselective Aldol Reactions: Utilizing chiral auxiliaries to control the stereochemical outcome of the aldol condensation.
-
Enantioselective Reduction of δ-Ketoesters: Employing chiral catalysts (e.g., Corey-Bakshi-Shibata catalyst) or biocatalysts (enzymes or whole organisms) to reduce a prochiral ketone.
-
Catalytic Asymmetric Aldol Reactions: Using chiral Lewis acid or organocatalysts to directly form the chiral β-hydroxy lactone.
-
Baeyer-Villiger Oxidation: Asymmetric oxidation of a corresponding substituted cyclobutanone or cyclopentanone.
Q3: How can I purify the different stereoisomers of this compound?
A3: The separation of stereoisomers can be challenging. Common techniques include:
-
Flash Column Chromatography: Often sufficient for separating diastereomers, though careful optimization of the solvent system is required.
-
Chiral High-Performance Liquid Chromatography (HPLC): An analytical and preparative method for separating enantiomers.
-
Derivatization: Converting the stereoisomers into diastereomeric derivatives (e.g., esters with a chiral alcohol) which can then be separated by standard chromatography. The chiral auxiliary is subsequently removed.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Diastereoselective Aldol Reactions
Problem 1: Low Diastereoselectivity in my Aldol Reaction.
| Possible Cause | Troubleshooting Solution |
| Incomplete Enolate Formation | Ensure complete deprotonation by using a suitable base and appropriate reaction time and temperature. The presence of unreacted starting material can lead to non-selective side reactions. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the aldehyde, enolate, and any additives. Excess reagents can sometimes lead to decreased selectivity. |
| Suboptimal Reaction Temperature | Aldol reactions are often highly temperature-dependent. Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can significantly improve diastereoselectivity. |
| Inappropriate Lewis Acid or Chiral Auxiliary | The choice of Lewis acid and chiral auxiliary is critical. For N-acyl thiazolidinethione auxiliaries, titanium tetrachloride (TiCl4) is often used. The structure of the auxiliary itself dictates the stereochemical outcome.[1][2][3] |
| Substrate Control Issues | If the aldehyde substrate has existing stereocenters, there can be a mismatch with the chiral auxiliary, leading to poor diastereoselectivity. In such cases, the stereoselectivity is often dictated by the reagent, not the substrate.[3] |
Enantioselective Reduction of δ-Ketoesters
Problem 2: Low Enantiomeric Excess (ee) in my CBS Reduction.
| Possible Cause | Troubleshooting Solution |
| Aged or Impure CBS Catalyst | The use of isolated CBS catalyst can sometimes lead to low reproducibility due to aging.[4] Consider using an in-situ generated catalyst from a chiral lactam alcohol and borane.[4] |
| Presence of Water | The reaction must be conducted under strictly anhydrous conditions, as water can significantly decrease enantioselectivity.[5] |
| Suboptimal Temperature | The effect of temperature can be substrate-specific. While lower temperatures often improve ee, for some substrates, room temperature may yield better results.[6] |
| Incorrect Borane Reagent | Different borane sources (e.g., BH3·THF, BH3·SMe2, catecholborane) can influence the outcome. Catecholborane has been shown to be effective in some cases.[5] |
Problem 3: Low Yield and/or Selectivity in my Biocatalytic Reduction.
| Possible Cause | Troubleshooting Solution |
| Inappropriate Biocatalyst | The choice of microorganism or enzyme is crucial and substrate-dependent. Screening different biocatalysts (e.g., baker's yeast, Rhodotorula glutinis) is often necessary.[7] |
| Suboptimal pH | Enzymatic reactions are highly pH-dependent. For some dehydrogenases, a higher pH (e.g., 8.0) can improve stereospecificity.[8] |
| Cofactor Regeneration Issues | Ensure an efficient cofactor (e.g., NADH/NADPH) regeneration system is in place, such as using a sacrificial alcohol like isopropanol. |
| Substrate/Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme. Consider using a fed-batch approach or in-situ product removal. |
Baeyer-Villiger Oxidation
Problem 4: Incorrect Regioisomer Formation.
| Possible Cause | Troubleshooting Solution |
| Migratory Aptitude of Substituents | The regioselectivity of the Baeyer-Villiger oxidation is primarily determined by the migratory aptitude of the groups attached to the carbonyl (tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl).[9] Ensure your desired product corresponds to the expected migration pattern. |
| Stereoelectronic Effects | The conformation of the Criegee intermediate can influence which group migrates. Ring strain and other stereoelectronic factors can sometimes override the general migratory aptitude rules.[9] |
| Catalyst Control | For challenging substrates, catalyst control can override the intrinsic substrate bias. Peptide-based catalysts have been shown to influence regioselectivity through hydrogen-bonding interactions.[10][11] |
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for common synthetic routes.
Table 1: Diastereoselective Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-acyl thiazolidinethione | s-trioxane | >95:5 | 70-85 | [1] |
| N-acetyl thiazolidinethione | Various aromatic aldehydes | >95:5 | up to 95 | [2] |
Table 2: Enantioselective Reductions
| Substrate | Catalyst/Biocatalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Aryl methyl ketones | in-situ CBS from lactam alcohol 2 | 91-98% (R) | 75-95 | [6] |
| Alkyl methyl ketones | in-situ CBS from lactam alcohol 3 | 81-98% | 70-88 | [6] |
| Methyl 3-oxopentanoate | Rhodotorula glutinis | >99% (R) | 95 | [7] |
| Ethyl 3-oxopentanoate | Rhodotorula glutinis | >99% (R) | 93 | [7] |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using an N-acyl Thiazolidinethione Auxiliary
This protocol is a general guideline based on the work of Osorio-Lozada and Olivo.[1]
-
Enolate Formation:
-
Dissolve the N-acyl thiazolidinethione (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add titanium tetrachloride (TiCl4, 1.1 equiv) dropwise.
-
Stir the mixture for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise.
-
Stir for 1 hour at 0 °C to allow for complete enolate formation.
-
-
Aldol Addition:
-
Cool the enolate solution to -78 °C.
-
Add a pre-cooled solution of the aldehyde (e.g., s-trioxane, 1.5 equiv) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the aldol adduct.
-
-
Lactonization:
-
The resulting hydroxy-thioester can be cyclized to the desired this compound under appropriate conditions (e.g., acid or base catalysis), which may require further optimization depending on the substrate.
-
Protocol 2: Enantioselective Reduction of a δ-Ketoester using an in-situ CBS Catalyst
This protocol is adapted from the work on in-situ generated oxazaborolidine catalysts.[4][6]
-
Catalyst Formation and Reduction:
-
To a solution of the chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one, 0.1 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 equiv) at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of the δ-ketoester (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the chiral this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting guide for low enantioselectivity in asymmetric reductions.
References
- 1. Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxytetrahydro-2H-pyran-2-one Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the chemical derivatization of 3-hydroxytetrahydro-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for derivatizing the 3-hydroxy group?
The secondary hydroxyl group in this compound is typically derivatized through three main pathways:
-
Acylation/Esterification: Reaction with acyl halides, anhydrides, or carboxylic acids to form an ester linkage. This is common for introducing functional moieties or prodrug groups.
-
Ether Formation: Reaction with alkyl halides or other electrophiles under basic conditions to form an ether.
-
Silylation (Protection): Conversion into a silyl ether using reagents like tert-butyldimethylsilyl (TBS) chloride or triisopropylsilyl (TIPS) chloride. Silyl ethers are excellent protecting groups that are stable under various conditions but can be removed selectively.[1]
Q2: How do I choose the appropriate derivatization or protection strategy?
The choice depends on the overall synthetic goal:
-
Stability: Consider the pH and reagent stability of the desired derivative. Silyl ethers offer a wide range of stabilities depending on the substituents on the silicon atom.[1][2] For instance, the relative resistance to acidic hydrolysis is TMS < TES < TBS < TIPS < TBDPS.[2]
-
Orthogonal Strategy: If multiple protecting groups are present in the molecule, ensure the chosen group can be removed without affecting others.[3] For example, a Boc-protected amine can be deprotected with acid, while a silyl ether might be removed with fluoride, allowing for selective deprotection.
-
Reaction Compatibility: The chosen derivative must be stable to subsequent reaction conditions in your synthetic route.
Q3: What are the critical parameters to optimize for a successful derivatization?
Optimization typically focuses on four key areas:
-
Reagent/Catalyst: The choice of acylating agent, silylating agent, or catalyst is crucial. For esterification, catalysts can range from strong mineral acids (H₂SO₄) to Lewis acids or enzymes.[4][5]
-
Solvent: The solvent affects reagent solubility and reaction rate. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[6]
-
Temperature: Reaction rates are temperature-dependent. While higher temperatures can increase conversion, they may also lead to side reactions like lactone ring opening or elimination.[6]
-
Reaction Time: Reactions should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion and to minimize byproduct formation.
Troubleshooting Guides
Issue 1: Low Yield of Acylated/Esterified Product
Q: My acylation/esterification reaction is inefficient, resulting in a low yield. What are the potential causes and solutions?
A: Low yields in acylation or esterification can stem from several factors. Consult the following points:
-
Inadequate Catalyst (Fischer Esterification): For reactions between the lactone and a carboxylic acid, a catalyst is required. Ensure a suitable acid catalyst (e.g., H₂SO₄, TsOH) is used in sufficient quantity. The reaction is an equilibrium, so removing water via a Dean-Stark trap or using an excess of the alcohol (if it's a liquid reagent) can drive the reaction forward.[7]
-
Improper Base (Acylation): When using acyl chlorides or anhydrides, a non-nucleophilic base (e.g., triethylamine, pyridine, or DMAP) is needed to scavenge the acid byproduct (e.g., HCl). Insufficient or inappropriate base can stall the reaction.
-
Steric Hindrance: The secondary hydroxyl group may be sterically hindered, slowing the reaction. Consider using a more reactive acylating agent or a less hindered base.
-
Lactone Ring Opening: The δ-valerolactone ring is an ester and can be susceptible to hydrolysis or transesterification under harsh acidic or basic conditions, especially at elevated temperatures. Use milder conditions where possible.
-
Reagent Purity: Ensure all reagents, especially the acylating agent and solvents, are anhydrous, as water can consume the reagent and contribute to hydrolysis.
Issue 2: Incomplete Silylation of the Hydroxyl Group
Q: I am observing incomplete conversion to the silyl ether. How can I drive the reaction to completion?
A: Incomplete silylation is a common issue that can often be resolved by adjusting the reaction conditions.
-
Silylating Agent Reactivity: The reactivity of silyl halides varies. For sterically hindered alcohols, a more reactive silylating agent (e.g., a silyl triflate) may be necessary instead of a silyl chloride.
-
Choice of Base: Imidazole is a common and effective catalyst/base for silylation with silyl chlorides.[2] For more challenging substrates, a stronger, non-ionic superbase may be required.[8]
-
Solvent Effects: High-concentration reactions in DMF are often rapid and effective (Corey protocol).[2] While DCM can be used, the reaction may be slower.
-
Steric Bulk: The choice of silyl group is critical. Less bulky groups like Trimethylsilyl (TMS) will react faster than bulky groups like tert-Butyldiphenylsilyl (TBDPS).[1]
Issue 3: Unwanted Deprotection or Ring Opening
Q: During a synthetic step or purification, my derivative is degrading. How can I prevent this?
A: Degradation, often via deprotection or lactone hydrolysis, is typically caused by incompatible pH or reagents.
-
Protecting Group Lability: Be aware of the stability of your chosen protecting group. For example, TMS ethers are highly sensitive to acid, while TBS ethers are much more robust.[2]
-
Lactone Stability: The lactone ring is sensitive to strong nucleophiles, acids, and bases. Avoid prolonged exposure to harsh conditions. For example, LAH can cleave TBDMS ethers, and strong acids can readily hydrolyze the lactone.[9]
-
Purification Conditions: During work-up or chromatography, avoid highly acidic or basic conditions. Using a buffered aqueous solution for extraction or neutralizing silica gel with triethylamine before chromatography can prevent degradation of sensitive compounds.
Experimental Protocols & Data Tables
Protocol 1: General Procedure for Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Example Conditions for Acylation/Esterification
| Reagent | Catalyst/Base | Solvent | Temperature | Time | Typical Yield (%) |
|---|---|---|---|---|---|
| Acetic Anhydride | Pyridine/DMAP | DCM | Room Temp. | 4 h | >90% |
| Benzoyl Chloride | Triethylamine | THF | 0 °C to RT | 6 h | 85-95% |
| Benzoic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 12 h | 60-80% |
| Cinnamic Acid | Lipase (e.g., Novozym 435) | Isooctane | 40 °C | 24-48 h | 70-99%[10] |
Protocol 2: General Procedure for Silylation (TBS Protection)
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in one portion.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Comparison of Common Silyl Protecting Groups and Deprotection Conditions
| Silyl Group | Common Reagent | Stability to Acid | Stability to Base | Common Deprotection Reagent |
|---|---|---|---|---|
| TMS (Trimethylsilyl) | TMSCl, HMDS | Very Low | Low | K₂CO₃/MeOH; mild acid |
| TES (Triethylsilyl) | TESCl | Low | Moderate | Acetic Acid, TBAF |
| TBS (t-Butyldimethylsilyl) | TBSCl | Moderate | Moderate | TBAF, HF•Pyridine, CSA |
| TIPS (Triisopropylsilyl) | TIPSCl | High | High | TBAF (slower), HF•Pyridine |
| TBDPS (t-Butyldiphenylsilyl) | TBDPSCl | Very High | High | TBAF (slowest), HF•Pyridine |
Data synthesized from general organic chemistry knowledge and sources.[1][2]
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A logic diagram to troubleshoot low yield in derivatization reactions.
Silyl Protecting Group Strategy
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. scielo.br [scielo.br]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. agroipm.cn [agroipm.cn]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
overcoming stability issues of 3-hydroxytetrahydro-2h-pyran-2-one
Welcome to the technical support center for 3-hydroxytetrahydro-2H-pyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, a δ-lactone, are its susceptibility to hydrolysis, thermal degradation, and photodegradation. The ester linkage within the lactone ring is the most reactive site, particularly towards nucleophilic attack by water, leading to ring-opening.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis of the lactone ring is generally accelerated under both acidic and basic conditions. Basic conditions, in particular, promote rapid saponification of the ester bond. For optimal stability in aqueous solutions, it is recommended to maintain a pH close to neutral (pH 6-7).
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It is crucial to use tightly sealed containers to prevent moisture absorption.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate both hydrolysis and other thermal degradation pathways. If heating is necessary for your experimental protocol, it is recommended to use the lowest effective temperature for the shortest possible duration. Consider performing a preliminary thermal stability test to determine the degradation profile of the compound under your specific experimental conditions.
Q5: How can I detect and quantify the degradation of this compound?
A5: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products and quantifying their respective concentrations. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products, such as the ring-opened hydroxy acid.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound during the experiment.
-
Troubleshooting Steps:
-
Verify Compound Purity: Before starting your experiment, confirm the purity of your this compound stock using a suitable analytical method like HPLC or NMR.
-
Control pH: If your experiment is in an aqueous medium, ensure the pH is buffered and maintained within a stable, near-neutral range.
-
Minimize Exposure to Heat and Light: Protect your experimental setup from direct light and avoid unnecessary heating. If temperature control is critical, use a water bath or a temperature-controlled reaction block.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the opportunity for degradation.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Control Sample: Run a control sample of your this compound standard that has been stored under ideal conditions to confirm it is not the source of the extra peaks.
-
Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study. Expose small aliquots of your compound to stress conditions (e.g., acidic pH, basic pH, elevated temperature, UV light) and analyze the resulting chromatograms. This can help in assigning the unexpected peaks to specific degradation pathways.
-
LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unexpected peaks, which will aid in their identification. The primary degradation product is likely the ring-opened 3,5-dihydroxypentanoic acid.
-
Issue 3: Loss of compound potency or activity over time.
-
Possible Cause: Gradual degradation of the compound during storage or in the experimental matrix.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the compound is being stored as recommended (cool, dry, dark, inert atmosphere).
-
Stability in Experimental Media: Assess the stability of this compound directly in your experimental buffer or solvent over the time course of your assay. This can be done by incubating the compound in the media and analyzing samples at different time points by HPLC.
-
Consider Stabilizers: If stability in your experimental media is a significant issue, you may need to investigate the use of stabilizers, such as antioxidants or buffering agents that do not interfere with your experiment.
-
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, the following tables provide estimated stability data based on closely related δ-lactones under various conditions. These values should be used as a guideline and may vary depending on the specific experimental conditions.
Table 1: Estimated Half-life of this compound in Aqueous Solution at 25°C
| pH | Estimated Half-life (t½) |
| 3 | ~ 24 - 48 hours |
| 5 | ~ 7 - 14 days |
| 7 | > 30 days |
| 9 | ~ 6 - 12 hours |
Table 2: Estimated Thermal Degradation of this compound (Solid State)
| Temperature | Condition | Estimated Degradation after 24 hours |
| 40°C | Dry | < 1% |
| 60°C | Dry | 2 - 5% |
| 80°C | Dry | 5 - 15% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 80:20 v/v). The ratio may need to be optimized based on your specific system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Inject the sample onto the HPLC system.
-
The retention time of the parent compound and any degradation products should be determined. The primary ring-opened product will be more polar and thus have a shorter retention time.
-
Quantify the parent compound and degradation products by integrating the peak areas.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate a solution of the compound (e.g., 100 µg/mL in 0.1 M HCl) at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound (e.g., 100 µg/mL in 0.1 M NaOH) at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of the compound (e.g., 100 µg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the HPLC method described in Protocol 1.
Visualizations
troubleshooting guide for the synthesis of pyran derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyran derivatives. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of 4H-pyran derivatives is consistently low. What are the potential causes and how can I improve it?
Low yields in 4H-pyran synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate catalyst choice, or catalyst deactivation. To enhance your yield, consider the following:
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Reaction Conditions Optimization: The choice of solvent and temperature plays a crucial role. While various solvents can be used, solvent-free conditions have been shown to significantly improve yields in some cases.[1] For instance, in a one-pot multicomponent reaction of ethyl acetoacetate, aromatic aldehyde, and malononitrile, switching from solvents like dichloromethane or chloroform to a solvent-free condition at 60°C increased the product yield to 92%.[1]
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Catalyst Selection: The catalyst is a key determinant of reaction efficiency. A wide range of catalysts, from basic salts to metallic nanoparticles, have been successfully employed. For multicomponent reactions, catalysts like KOH-loaded CaO have demonstrated high efficiency.[1] The reusability of the catalyst is also a factor to consider for process efficiency.[2]
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Catalyst Loading: The amount of catalyst used needs to be optimized. Insufficient catalyst may lead to incomplete reaction, while an excess might not necessarily improve the yield and could complicate purification. For example, in a particular synthesis of spiro-4H-pyran derivatives, 20 mol% of the catalyst was found to be the optimal amount.[3]
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?
Side product formation is a common issue and is often related to the reaction mechanism, which typically involves a Knoevenagel condensation followed by a Michael addition and cyclization.[4]
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Control of Reaction Sequence: In multicomponent reactions, the initial condensation step is critical. The reaction between an aldehyde and a methylene-active compound, like malononitrile, forms a Knoevenagel adduct. Ensuring this step proceeds efficiently before subsequent reactions can minimize side products.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition of reactants or products, or promote undesired side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Purity of Starting Materials: Impurities in the starting materials can act as catalysts for side reactions or inhibit the main reaction. Ensure all reactants and solvents are of high purity.
Q3: The purification of my pyran derivative is proving difficult. What strategies can I employ for effective purification?
Purification challenges can arise from the presence of unreacted starting materials, catalyst residues, or closely related side products.
-
Catalyst Removal: If you are using a heterogeneous catalyst, it can often be removed by simple filtration.[1] For homogeneous catalysts, aqueous work-up or column chromatography might be necessary. The use of magnetic nanoparticles as catalysts offers a convenient separation method using an external magnet.[4]
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Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.
-
Chromatography: For complex mixtures or oily products, column chromatography is the standard purification technique. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for good separation.
Q4: My catalyst seems to lose its activity after one or two runs. What could be the reason for this catalyst poisoning?
Catalyst deactivation, or poisoning, occurs when chemical compounds bind to the active sites of the catalyst, reducing its efficacy.[5]
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Common Poisons: Substances like sulfur compounds, halides, and certain nitrogen-containing heterocycles are known catalyst poisons, particularly for metal-based catalysts.[5] These can originate from impurities in your starting materials or solvents.
-
Prevention: Purifying the reactants and solvents before use can help prevent catalyst poisoning.[6]
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Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated. The specific method depends on the nature of the catalyst and the poison. For instance, washing the catalyst or thermal treatment might be effective.[6]
Data Summary Tables
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Amount (mol%) | Yield (%) |
| 1 | 0 | No Product |
| 2 | 5 | Low |
| 3 | 10 | Moderate |
| 4 | 15 | High |
| 5 | 20 | 92 |
| 6 | 25 | 92 |
Data adapted from a study on the synthesis of spiro-4H-pyran derivatives, demonstrating the optimization of catalyst concentration.[3]
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane | Low |
| 2 | Chloroform | Low |
| 3 | Ethanol | 70 |
| 4 | Water | No Product |
| 5 | Solvent-free | 92 |
Data from a one-pot synthesis of 4H-pyran derivatives, highlighting the significant impact of the reaction medium on product yield.[1]
Experimental Protocols
General Protocol for One-Pot Synthesis of 2-amino-4H-pyran Derivatives
This protocol is a generalized procedure based on common multicomponent reaction strategies.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).
-
Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).
-
Reaction Conditions:
-
Solvent-free: If conducting the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.
-
With Solvent: If using a solvent (e.g., ethanol), add the solvent to the reaction mixture and reflux for the required time.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Visualizations
Caption: A troubleshooting workflow for low yield in pyran synthesis.
Caption: A general experimental workflow for pyran derivative synthesis.
References
Technical Support Center: Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxytetrahydro-2H-pyran-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Oxidation of 1,3,5-Pentanetriol and Baeyer-Villiger Oxidation of Tetrahydro-4H-pyran-3-one .
Issue 1: Low Yield of this compound in Oxidation of 1,3,5-Pentanetriol
| Potential Cause | Recommended Solution |
| Incomplete Oxidation: The oxidizing agent is not strong enough or is used in insufficient amounts, leading to the formation of intermediate products like 5-hydroxy-3-oxopentanal or 5-hydroxy-3-oxopentanoic acid. | - Increase the molar equivalents of the oxidizing agent.- Switch to a more potent oxidizing agent (e.g., from PCC to a Ru-based catalyst).- Optimize reaction time and temperature to ensure complete conversion. |
| Over-oxidation: The desired lactone is further oxidized to undesired byproducts such as 3-oxoglutaric acid or other dicarboxylic acids. | - Use a milder, more selective oxidizing agent.- Carefully control the stoichiometry of the oxidant.- Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction upon completion. |
| Lactone Hydrolysis: The lactone ring is opened under the reaction or workup conditions, forming 3,5-dihydroxypentanoic acid. This is more prevalent under strongly acidic or basic conditions. | - Maintain a neutral or slightly acidic pH during the reaction and workup.- Use a buffered system if necessary.- Minimize the exposure of the product to aqueous basic solutions during extraction. |
| Substrate Degradation: The starting triol may undergo side reactions, such as dehydration, under harsh reaction conditions. | - Employ milder reaction temperatures.- Choose a solvent that promotes the desired reaction pathway. |
Issue 2: Formation of Multiple Products in Baeyer-Villiger Oxidation of Tetrahydro-4H-pyran-3-one
| Potential Cause | Recommended Solution |
| Formation of Regioisomeric Lactone: The oxidant inserts the oxygen atom on the less substituted side of the carbonyl group, leading to the formation of 4-hydroxytetrahydro-2H-pyran-2-one. The migratory aptitude of the adjacent carbon atoms influences this. | - Choose a peroxy acid that favors the migration of the more substituted carbon (e.g., m-CPBA, peracetic acid). The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl.[1] |
| Presence of Unreacted Ketone: The oxidation reaction has not gone to completion. | - Increase the reaction time or temperature.- Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to activate the ketone. |
| Formation of Hydroxy Acid: The desired lactone is hydrolyzed to 4-hydroxy-3-pentenoic acid during the reaction or workup. | - Ensure anhydrous reaction conditions.- Perform the workup under neutral or slightly acidic conditions, avoiding strong bases. |
| Epoxide Formation: If the starting material or product contains other double bonds, the peroxy acid can lead to epoxidation as a side reaction. | - Use a chemo-selective oxidant or protect other reactive functional groups prior to the Baeyer-Villiger oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-reaction products observed during the synthesis of this compound?
A1: The most common side-reaction products depend on the synthetic route.
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From Oxidation of 1,3,5-Pentanetriol:
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5-hydroxy-3-oxopentanoic acid: Resulting from incomplete oxidation.
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3-oxoglutaric acid: Resulting from over-oxidation.
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3,5-dihydroxypentanoic acid: Resulting from the hydrolysis of the lactone ring.
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From Baeyer-Villiger Oxidation:
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4-hydroxytetrahydro-2H-pyran-2-one: The regioisomeric lactone.
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4-hydroxy-3-pentenoic acid: The ring-opened hydroxy acid.
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Unreacted tetrahydro-4H-pyran-3-one .
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Q2: How can I minimize the formation of the regioisomeric lactone in the Baeyer-Villiger oxidation?
A2: The regioselectivity of the Baeyer-Villiger oxidation is primarily governed by the migratory aptitude of the groups attached to the carbonyl carbon. To favor the formation of this compound, you want the C4 of the tetrahydro-4H-pyran-3-one ring (a secondary carbon) to migrate in preference to the C2 (also a secondary carbon, but adjacent to the hydroxyl group which might have electronic effects). The choice of peroxyacid and reaction conditions can influence this. Generally, electron-donating groups on the migrating carbon accelerate the migration.
Q3: My final product appears to be an oil, but I expect a solid. What could be the reason?
A3: Pure this compound is expected to be a solid at room temperature. An oily product often indicates the presence of impurities. The most likely impurities that could lead to an oily product are the ring-opened hydroxy acid (3,5-dihydroxypentanoic acid) or residual solvents. It is recommended to purify the product further, for example, by column chromatography or recrystallization.
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4: A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the presence of the desired product and any side products by their mass-to-charge ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
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Infrared (IR) Spectroscopy: To confirm the presence of the characteristic lactone carbonyl and hydroxyl functional groups.
Q5: Are there any stability concerns with the final product, this compound?
A5: Yes, lactones can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The product should be stored in a cool, dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. It has been noted that similar pyranone structures can degrade rapidly under alkaline conditions (pH > 10) through ring-opening.[2]
Data Presentation
Table 1: Hypothetical Yield and Purity Data for Different Synthetic Conditions
| Synthetic Route | Oxidizing Agent/Conditions | Yield (%) | Purity (%) | Major Impurity (%) |
| Oxidation of 1,3,5-Pentanetriol | PCC, CH₂Cl₂ | 45 | 85 | 5-hydroxy-3-oxopentanoic acid (10%) |
| Oxidation of 1,3,5-Pentanetriol | RuCl₃, NaIO₄ | 70 | 95 | 3-oxoglutaric acid (3%) |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | 85 | 98 | 4-hydroxytetrahydro-2H-pyran-2-one (1%) |
| Baeyer-Villiger Oxidation | H₂O₂, Lewis Acid | 75 | 92 | Unreacted ketone (5%) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1,3,5-Pentanetriol with RuCl₃/NaIO₄
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Reaction Setup: To a solution of 1,3,5-pentanetriol (1 mmol) in a mixture of CCl₄/CH₃CN/H₂O (2:2:3, 7 mL) is added sodium periodate (NaIO₄, 4 mmol).
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Catalyst Addition: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 mmol) is added to the vigorously stirred biphasic mixture.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours.
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Workup: The reaction mixture is partitioned between CH₂Cl₂ and water. The aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Protocol 2: Synthesis of this compound via Baeyer-Villiger Oxidation
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Reaction Setup: Tetrahydro-4H-pyran-3-one (1 mmol) is dissolved in an appropriate solvent such as dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Oxidant Addition: meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) is added portion-wise to the solution at 0 °C.
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Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
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Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with a saturated aqueous solution of NaHCO₃, followed by brine. The organic layer is then dried over anhydrous Na₂SO₄ and filtered.
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Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield the desired product.
Mandatory Visualization
Caption: Synthetic routes to this compound and potential side-products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
catalyst selection for efficient 3-hydroxytetrahydro-2h-pyran-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-hydroxytetrahydro-2H-pyran-2-one.
Catalyst Selection and Reaction Optimization
The synthesis of this compound is most commonly achieved through the Baeyer-Villiger (BV) oxidation of a suitable precursor, such as 2-hydroxytetrahydrofuran-3-one. The choice of catalyst and oxidant is critical for achieving high yield and selectivity.
Troubleshooting Guide: Catalyst and Oxidant Selection
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Insufficient reactivity of the oxidant. 2. Inactive or poisoned catalyst. 3. Unfavorable reaction conditions. | 1. Switch to a more reactive peroxyacid (e.g., m-CPBA, trifluoroperacetic acid).[1] 2. If using a metal-based catalyst with hydrogen peroxide, ensure the catalyst is properly activated and free from contaminants. Consider using a fresh batch of catalyst. 3. Optimize temperature and reaction time. Some BV oxidations require longer reaction times or elevated temperatures. |
| Formation of Side Products (e.g., over-oxidation) | 1. The oxidant is too reactive and not selective. 2. The free hydroxyl group in the substrate is reacting. | 1. Use a milder oxidant such as hydrogen peroxide in combination with a selective catalyst (e.g., Sn-zeolite).[2] 2. Consider protecting the hydroxyl group (e.g., as a silyl ether or acetate) before the oxidation step. This will prevent unwanted side reactions. A subsequent deprotection step will be required. |
| Poor Regioselectivity (Formation of Isomeric Lactone) | The migratory aptitude of the groups adjacent to the ketone carbonyl is not sufficiently different. | While generally predictable, regioselectivity can be influenced by the catalyst.[3] For substrates with poor inherent regioselectivity, screening different Lewis acid or enzyme catalysts (BVMOs) may identify a system that favors the desired isomer. |
| Difficult Catalyst Removal | The catalyst is homogeneous and soluble in the reaction mixture. | Utilize a heterogeneous catalyst (e.g., silica-supported catalysts, zeolites) that can be easily removed by filtration at the end of the reaction. This simplifies purification and allows for potential catalyst recycling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Baeyer-Villiger oxidation to produce this compound?
A1: A range of catalysts can be employed. For laboratory-scale synthesis, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are common due to their high reactivity. For a greener and more scalable approach, hydrogen peroxide is used as the oxidant in conjunction with a catalyst.[2][3] Effective catalysts for activation of hydrogen peroxide include Lewis acids (e.g., Sn- or Zr-based catalysts) and Brønsted acids.[2] For enantioselective synthesis, chiral metal complexes or Baeyer-Villiger monooxygenases (BVMOs) are the catalysts of choice.[4]
Q2: How can I minimize the environmental impact of this synthesis?
A2: To promote green chemistry, select hydrogen peroxide as the oxidant, as its only byproduct is water.[2][3] Combine this with a recyclable heterogeneous catalyst, such as a zeolite or a supported metal catalyst, to minimize waste.
Q3: My starting material has a free hydroxyl group. Do I need to protect it?
A3: It is highly recommended. Peroxyacids and other strong oxidants can react with free hydroxyl groups, leading to unwanted side products and reduced yield.[4] Protecting the hydroxyl group as an ether (e.g., silyl ether) or an ester (e.g., acetate) prior to the Baeyer-Villiger oxidation will prevent this. The protecting group can then be removed under appropriate conditions after the lactone has been formed.
Q4: How do I choose between a chemical catalyst and a biocatalyst (enzyme)?
A4: The choice depends on the desired outcome. Chemical catalysts, especially peroxyacids, are often faster and require simpler reaction setups. However, they can lack selectivity. Biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), operate under milder conditions (neutral pH, room temperature) and can offer exceptional regio- and enantioselectivity.[4] If a highly pure enantiomer of the product is required, a biocatalytic approach is often superior.
Experimental Protocols and Data
Representative Experimental Protocol: Baeyer-Villiger Oxidation of a Hydroxyl-Protected Cyclic Ketone
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Protection of the Hydroxyl Group (if necessary): Dissolve the starting ketone in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride and imidazole) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected ketone.
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Baeyer-Villiger Oxidation: Dissolve the protected ketone in an appropriate solvent (e.g., dichloromethane or chloroform). Cool the solution in an ice bath. Add the oxidant (e.g., m-CPBA) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to stir and slowly warm to room temperature overnight.
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Work-up: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy excess peroxide. Separate the organic layer, wash with a base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the protected lactone.
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Deprotection: Dissolve the purified protected lactone in a suitable solvent and add the deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl ether). Stir until the reaction is complete. Purify the final product, this compound, by chromatography or recrystallization.
Quantitative Data for Baeyer-Villiger Oxidation of Cyclic Ketones (Illustrative)
The following table presents representative data for the Baeyer-Villiger oxidation of various cyclic ketones to highlight the performance of different catalytic systems. Note that these are not for the direct synthesis of this compound but serve as a comparative guide.
| Catalyst | Oxidant | Substrate | Yield (%) | Reaction Time (h) | Ref. |
| Sn-zeolite beta | H₂O₂ | Cyclohexanone | >99 | 7 | [2] |
| Fe₃O₄@I-SR | H₂O₂ | Cyclohexanone | >99 | - | [2] |
| [MIMPS]₃PW₁₂O₄₀ | H₂O₂ | Cyclohexanone | 93.26 | 1 | [2] |
| m-CPBA | - | 3-substituted cyclic ketone | 96-99 | - | [3] |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Baeyer-Villiger Oxidation Mechanism
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. lscollege.ac.in [lscollege.ac.in]
Validation & Comparative
Navigating the Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one: A Comparative Guide to Plausible Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydroxytetrahydro-2H-pyran-2-one, a chiral heterocyclic compound, presents a unique challenge due to the limited availability of direct, well-documented synthetic methodologies in peer-reviewed literature. This guide provides a comparative analysis of two plausible and chemically sound synthetic strategies, extrapolated from established organic chemistry principles and analogous transformations. While specific experimental data for the target molecule is scarce, this document offers a robust framework for its synthesis, complete with detailed hypothetical experimental protocols, expected quantitative data, and pathway visualizations to aid in research and development.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the two proposed synthetic routes. It is important to note that the presented data are estimations based on analogous reactions found in the literature and may vary in practice.
| Parameter | Route 1: α-Hydroxylation of δ-Valerolactone | Route 2: Baeyer-Villiger Oxidation of 3-Hydroxycyclopentanone |
| Starting Material | δ-Valerolactone | Cyclopentene oxide |
| Key Reactions | Enolate formation, α-hydroxylation | Epoxide opening, Oxidation, Baeyer-Villiger oxidation |
| Overall Steps | 2 | 3 |
| Estimated Overall Yield | 40-60% | 30-50% |
| Stereoselectivity | Potentially racemic or requires chiral auxiliaries/catalysts | Dependent on the stereochemistry of the starting epoxide and subsequent steps |
| Key Reagents | LDA, MoOPH | H₂O, PCC, m-CPBA |
| Purification Methods | Column chromatography | Column chromatography |
Route 1: α-Hydroxylation of δ-Valerolactone
This strategy involves the direct introduction of a hydroxyl group at the C-3 position of the readily available δ-valerolactone. The key steps are the formation of the lactone enolate followed by quenching with an electrophilic oxygen source.
Experimental Protocol
Step 1: Enolate Formation
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A solution of δ-valerolactone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the lactone solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
Step 2: α-Hydroxylation
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A solution of oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
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The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
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The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxytetrahydro-2H-pyran-2-one Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods applicable to the analysis of 3-hydroxytetrahydro-2H-pyran-2-one and structurally related small lactones. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents data from validated methods for analogous compounds, namely γ-butyrolactone (GBL), a five-membered ring lactone, and furanones. These examples serve as a practical reference for developing and validating robust analytical methods for the target compound.
The comparison focuses on two widely used analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is structured to provide detailed experimental protocols and a clear comparison of performance data, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
General Workflow for Analytical Method Validation
A systematic approach is crucial for the validation of any analytical method to ensure it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance data for two distinct analytical methods applied to compounds structurally similar to this compound. This allows for an objective comparison of their key validation parameters.
| Validation Parameter | HPLC-MS/MS for γ-Butyrolactone (GBL) | GC-MS for Furanones |
| Linearity (R²) | ≥ 0.99 | > 0.9952 |
| Range | 0.2 - 50 µg/mL | 96 - 277 µg/L (LOQ) to upper limit |
| Accuracy (Recovery) | 90 - 110% | 76.6 - 106.3% |
| Precision (RSD) | < 10% | < 12.9% |
| Limit of Detection (LOD) | 0.2 µg/mL | 23 - 94 µg/L |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/mL | 96 - 277 µg/L |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table. These protocols provide a foundation for developing a specific method for this compound.
Method 1: HPLC-MS/MS for the Analysis of γ-Butyrolactone (GBL)
This method is suitable for the quantification of small lactones in liquid matrices, such as beverages or biological fluids.
1. Sample Preparation:
-
Samples (e.g., beverages) are typically prepared by a simple dilution with the initial mobile phase.
-
For complex matrices, a protein precipitation step using acidic methanol may be employed, followed by centrifugation and filtration of the supernatant.
2. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at approximately 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
4. Validation Procedures:
-
Linearity: Assessed by preparing calibration standards at a minimum of five concentration levels and performing a linear regression analysis.
-
Accuracy: Determined by spiking known amounts of the analyte into blank matrix at three different concentration levels (low, medium, and high) and calculating the percent recovery.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at multiple concentrations. The Relative Standard Deviation (RSD) is then calculated.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: GC-MS for the Analysis of Furanones
This method is well-suited for the analysis of volatile and semi-volatile lactones and related compounds, particularly in food and beverage matrices.
1. Sample Preparation:
-
Extraction: Solid-Phase Microextraction (SPME) is a common technique for extracting volatile and semi-volatile analytes from the headspace of a sample. The sample is placed in a sealed vial and heated to a specific temperature to allow the analytes to partition into the headspace, where they are adsorbed onto the SPME fiber.
-
Derivatization: For polar compounds, a derivatization step may be necessary to improve volatility and chromatographic performance.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: The SPME fiber is thermally desorbed in the heated GC inlet.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or MRM for quantitative analysis to enhance sensitivity and selectivity.
4. Validation Procedures:
-
Linearity: A calibration curve is constructed by analyzing standards at various concentrations. The coefficient of determination (R²) is calculated.
-
Accuracy: Recovery studies are performed by spiking blank matrix with known concentrations of the analytes.
-
Precision: Assessed by replicate analyses of spiked samples on the same day (repeatability) and on different days (intermediate precision), with the RSD being calculated.
-
LOD and LOQ: Determined from the calibration curve at low concentrations or based on the signal-to-noise ratio.
Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Related Compounds
Introduction
While direct comparative studies on the biological activities of the specific enantiomers of 3-hydroxytetrahydro-2H-pyran-2-one are not extensively available in current literature, the broader family of pyranone and lactone derivatives exhibits a wide range of significant biological effects. The principle of stereoselectivity in pharmacology suggests that the (R) and (S) enantiomers of this compound likely possess distinct biological profiles. This guide provides a comparative overview of the biological activities of various pyranone derivatives, discusses the critical role of stereochemistry, and outlines relevant experimental protocols to facilitate future research in this area.
The pyran-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2] These properties include antimicrobial, cytotoxic, anti-inflammatory, and anticancer activities.[3][4][5] Lactones, the class of compounds to which this compound belongs, are also recognized for their significant biological activities, including roles as flavoring agents and pharmaceuticals.[6][7]
Biological Activities of Pyranone Derivatives
Research into various substituted pyran-2-one derivatives has revealed a spectrum of biological activities. These findings underscore the potential for discovering novel therapeutic agents based on this scaffold.
Antimicrobial Activity:
Several studies have highlighted the antimicrobial properties of pyranone derivatives. For instance, certain 2-pyrone derivatives have demonstrated potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[3] Fused pyran derivatives have also shown significant antimicrobial effects.[8] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial activity, with lower values indicating greater potency.
Cytotoxic and Anticancer Activity:
The cytotoxic effects of pyranone derivatives against various cancer cell lines have been extensively investigated.[9][10] For example, some novel pyrano[3,2-c]pyridine-based derivatives have been synthesized and evaluated for their antitumor activity against colon, hepatic, and breast carcinoma cell lines.[9] Similarly, coumarin analogues bearing 4H-pyran rings have shown potent inhibition of several human cancer cell lines.[10] The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic potential of these compounds.
Anti-inflammatory Activity:
Derivatives of pyran and related heterocyclic systems have also been explored for their anti-inflammatory properties.[5][11][12] Certain pyrano[2,3-c]pyrazoles have displayed remarkable anti-inflammatory profiles, with some analogs showing selective inhibition of cyclooxygenase-2 (COX-2), an important target in inflammation therapy.[11][12]
Quantitative Data on the Biological Activity of Pyranone Derivatives
The following tables summarize the quantitative data for the biological activities of various pyranone derivatives as reported in the literature.
Table 1: Antimicrobial Activity of Selected Pyranone Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 4-substituted-6-methyl-2-pyrones | Bacillus subtilis | Not specified | [3] |
| 4-substituted-6-methyl-2-pyrones | Escherichia coli | Not specified | [3] |
| 4-substituted-6-methyl-2-pyrones | Staphylococcus aureus | Not specified | [3] |
| Benzo[f]chromene derivatives | Staphylococcus aureus (MRSA) | 500 | [8] |
| Benzo[f]chromene derivatives | Klebsiella pneumonia | 500 | [8] |
| Benzo[f]chromene derivatives | Escherichia coli | 250 | [8] |
| 2H-thiopyran derivatives | Klebsiella pneumoniae | 8 | [13] |
Table 2: Cytotoxic Activity of Selected Pyranone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridine derivative 5 | HCT-116 (Colon Carcinoma) | 5.2 | [9] |
| Pyrano[3,2-c]pyridine derivative 5 | HepG-2 (Hepatic Carcinoma) | 3.4 | [9] |
| Pyrano[3,2-c]pyridine derivative 5 | MCF-7 (Breast Carcinoma) | 1.4 | [9] |
| Coumarin-dihydropyridine derivative 3d | Breast Cancer Cell Line | 0.018 | [10] |
| Dihydropyranopyran derivatives | SW-480 (Colon Cancer) | 34.6 - 38.6 | [4] |
| Dihydropyranopyran derivatives | MCF-7 (Breast Cancer) | 26.6 - 42.6 | [4] |
The Importance of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties.[14] This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with each enantiomer.
While direct evidence for the enantiomers of this compound is lacking, studies on other chiral lactones and pyran derivatives underscore the importance of stereoselectivity. For instance, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been synthesized stereoselectively, highlighting the accessibility of enantiopure pyran derivatives for biological evaluation.[15] The development of methods for chiral separation, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, is crucial for isolating and studying the individual enantiomers of chiral drugs.[14][16]
The differential activity of enantiomers necessitates that they be considered as separate chemical entities during drug development. Regulatory agencies often require the evaluation of single enantiomers to ensure optimal therapeutic benefit and minimize potential adverse effects.[14]
Experimental Protocols
Detailed methodologies are essential for the reliable comparison of the biological activities of chemical compounds. Below are representative protocols for assessing antimicrobial and cytotoxic activities, which can be adapted for the comparative study of this compound enantiomers.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., (R)- and (S)-3-hydroxytetrahydro-2H-pyran-2-one)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include wells with bacteria and the vehicle (negative control) and wells with bacteria and a standard antibiotic (positive control). Also include wells with sterile medium to check for contamination.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and thus determine the cytotoxic potential of a compound.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizations
Workflow for Comparative Biological Screening of Enantiomers
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of lactones for flavoring and pharmacological purposes from unsaturated lipids: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 10. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide [mdpi.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Hydroxytetrahydro-2H-pyran-2-one and Other Lactones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lactones, cyclic esters, are pivotal intermediates and structural motifs in a vast array of natural products and pharmaceuticals. Their inherent reactivity, driven by ring strain and the electrophilicity of the ester carbonyl, makes them versatile building blocks in organic synthesis. This guide provides an objective comparison of 3-hydroxytetrahydro-2H-pyran-2-one, a functionalized δ-lactone, with two of the most common lactones, γ-butyrolactone and δ-valerolactone. We will delve into their comparative performance in key synthetic transformations, supported by representative experimental data and detailed protocols.
Introduction to the Lactones
This compound (also known as 3-hydroxy-δ-valerolactone) is a six-membered lactone bearing a hydroxyl group at the C3 position. This additional functionality offers a handle for further synthetic modifications and can influence the stereochemical outcome of reactions, making it a valuable chiral building block.[1]
γ-Butyrolactone (GBL) is a five-membered lactone, widely used as a solvent and a precursor to other chemicals.[2] Its relatively low ring strain compared to smaller lactones influences its reactivity, particularly in polymerization reactions.[3]
δ-Valerolactone is a six-membered lactone, serving as a common monomer for the synthesis of biodegradable polyesters.[4] Its higher ring strain compared to γ-butyrolactone makes it more amenable to ring-opening polymerization.[3]
Key Comparative Performance Data
The following tables summarize the representative quantitative data for the performance of these lactones in three common and synthetically important reactions: ring-opening polymerization, aminolysis, and reduction. It is important to note that these are illustrative examples, and actual results may vary depending on specific reaction conditions and substrates.
Table 1: Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a crucial method for the synthesis of biodegradable polyesters. The polymerizability of lactones is significantly influenced by their ring strain.
| Lactone | Monomer Conversion (%) | Polymerization Rate (k_obs, M⁻¹s⁻¹) | Molecular Weight (M_n, kDa) | Polydispersity Index (PDI) |
| This compound | ~85 | Moderate | 20-40 | 1.2-1.4 |
| γ-Butyrolactone | <5 | Very Low | - | - |
| δ-Valerolactone | >95 | High | 50-100 | 1.1-1.3 |
Conditions: Bulk polymerization, 130 °C, Sn(Oct)₂ catalyst, benzyl alcohol initiator.
Table 2: Aminolysis
Aminolysis of lactones provides access to valuable hydroxyamides, which are important synthons in medicinal chemistry.
| Lactone | Reagent | Reaction Time (h) | Yield (%) |
| This compound | Benzylamine | 6 | ~80 |
| γ-Butyrolactone | Benzylamine | 12 | ~75 |
| δ-Valerolactone | Benzylamine | 4 | ~90 |
Conditions: Neat or in a suitable solvent (e.g., toluene), reflux temperature.
Table 3: Reduction to Diols
Reduction of lactones with strong hydride reagents like lithium aluminum hydride (LiAlH₄) is a standard method to produce diols.
| Lactone | Reducing Agent | Reaction Time (h) | Yield (%) |
| This compound | LiAlH₄ | 2 | ~85 (yields a triol) |
| γ-Butyrolactone | LiAlH₄ | 1 | >90 (yields 1,4-butanediol) |
| δ-Valerolactone | LiAlH₄ | 1.5 | >90 (yields 1,5-pentanediol) |
Conditions: Anhydrous THF, 0 °C to room temperature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Ring-Opening Polymerization of δ-Valerolactone
Objective: To synthesize poly(δ-valerolactone) via ring-opening polymerization catalyzed by tin(II) octoate.
Materials:
-
δ-Valerolactone (distilled over CaH₂)
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl alcohol (dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and line
Procedure:
-
A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
δ-Valerolactone (10.0 g, 100 mmol), benzyl alcohol (108 mg, 1.0 mmol), and anhydrous toluene (20 mL) are added to the flask via syringe.
-
The solution is heated to 130 °C.
-
A solution of Sn(Oct)₂ in toluene (e.g., 0.1 M solution, to achieve a monomer-to-catalyst ratio of 1000:1) is added via syringe to initiate the polymerization.
-
The reaction mixture is stirred at 130 °C for a specified time (e.g., 2-24 hours). Aliquots can be taken periodically to monitor conversion by ¹H NMR.
-
The polymerization is quenched by cooling the flask to room temperature and exposing the mixture to air.
-
The polymer is dissolved in a minimal amount of dichloromethane and precipitated by adding the solution dropwise to cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR to confirm the structure.
Aminolysis of γ-Butyrolactone with Benzylamine
Objective: To synthesize N-benzyl-4-hydroxybutanamide from γ-butyrolactone and benzylamine.
Materials:
-
γ-Butyrolactone
-
Benzylamine
-
Toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, γ-butyrolactone (8.61 g, 100 mmol) and benzylamine (10.7 g, 100 mmol) are combined. Toluene (20 mL) can be added as a solvent if desired.
-
The reaction mixture is heated to reflux and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-benzyl-4-hydroxybutanamide.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reduction of δ-Valerolactone with Lithium Aluminum Hydride (LiAlH₄)
Objective: To synthesize 1,5-pentanediol by the reduction of δ-valerolactone.
Materials:
-
δ-Valerolactone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Glauber's salt (Na₂SO₄·10H₂O) for workup
-
Three-neck round-bottom flask, dropping funnel, and condenser
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (4.17 g, 110 mmol) in anhydrous THF (100 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of δ-valerolactone (10.0 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 1 hour.
-
The reaction is carefully quenched by the sequential dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and water (12.6 mL) at 0 °C (Fieser workup).
-
The resulting white precipitate is stirred for 30 minutes and then filtered off. The filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 1,5-pentanediol can be purified by distillation under reduced pressure.
-
The product is characterized by ¹H NMR and ¹³C NMR.
Reaction Mechanisms and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of the discussed reactions, providing a visual representation of the chemical transformations.
Caption: Mechanism of Ring-Opening Polymerization.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
Assessing the Purity of Synthesized 3-Hydroxytetrahydro-2H-pyran-2-one: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and chiral building blocks is a critical parameter in drug development and chemical research. This guide provides a comparative overview of analytical methodologies for assessing the purity of 3-hydroxytetrahydro-2H-pyran-2-one, a valuable hydroxylated lactone. As a suitable alternative for comparison, this guide will also reference δ-valerolactone, the parent compound of this compound.
This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). It also presents a structured comparison of their performance based on experimental data and outlines the common impurities that may arise during synthesis.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the need for chiral separation, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound and its non-hydroxylated analog, δ-valerolactone.
| Analytical Method | Parameter | This compound | δ-Valerolactone (Alternative) | References |
| HPLC (Chiral) | Enantiomeric Purity | Baseline separation of enantiomers achievable with a suitable chiral stationary phase. | Not applicable (achiral). | [1][2] |
| Chemical Purity | High resolution of polar impurities. | Good resolution of non-polar and moderately polar impurities. | [3][4] | |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Typically in the ng/mL range. | [5] | |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range. | Typically in the ng/mL range. | [5] | |
| GC-MS | Chemical Purity | Suitable for volatile impurities; derivatization may be required for the analyte. | Excellent for analyzing volatile impurities and the main component. | [6][7] |
| Impurity Identification | Mass spectrometry provides structural information for impurity identification. | Mass spectrometry enables confident identification of volatile impurities. | [8][9] | |
| Sensitivity | Lower detection limits compared to LC-MS for volatile compounds. | High sensitivity for volatile organic compounds. | [6][7] | |
| qNMR | Absolute Purity | Highly accurate and precise determination of absolute purity without the need for a specific reference standard of the analyte. | Highly accurate and precise determination of absolute purity. | [10][11][12] |
| Impurity Quantification | Can quantify structurally different impurities with a single internal standard. | Can quantify a wide range of impurities simultaneously. | [10][11] | |
| Non-destructive | The sample can be recovered after analysis. | The sample is not destroyed during the measurement. | [11] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Chiral and Chemical Purity
Objective: To separate the enantiomers of this compound and to determine its chemical purity by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® series column, is often a good starting point for lactone enantiomers.[2]
Mobile Phase and Gradient:
-
A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and a polar alcohol like isopropanol or ethanol.[13]
-
For chemical purity on a reversed-phase column (e.g., C18), a gradient of water and acetonitrile or methanol is commonly used.
Example Protocol (Chiral Separation):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary Column: A mid-polar column, such as a DB-5ms or equivalent, is generally suitable for the analysis of lactones and their potential byproducts.
Example Protocol (adapted from δ-valerolactone analysis): [6][7]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and chromatographic behavior of the hydroxylated lactone.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.[10][11]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Example Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1). A D1 of 30 seconds is a conservative starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Potential Impurities in Synthesized this compound
The nature and quantity of impurities will largely depend on the synthetic route employed. Common synthesis pathways for δ-lactones include the Baeyer-Villiger oxidation of corresponding cyclic ketones.[14] For this compound, a potential route could involve the oxidation of 3-hydroxycyclopentanone.
Common Impurities:
-
Starting Materials: Unreacted starting materials such as the precursor ketone.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
-
Byproducts:
-
Ring-opened hydroxy acid: The corresponding 5-hydroxy-3-oxopentanoic acid if the lactonization is incomplete or if the lactone ring opens during workup.
-
Over-oxidation products: Further oxidation of the hydroxyl group.
-
Isomeric lactones: If the starting material is not regiochemically pure.
-
-
Enantiomeric Impurity: The undesired enantiomer if a non-stereoselective synthesis is used.
Visualizing the Workflow and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Caption: Logical comparison of analytical methods for the target compound and its alternative.
References
- 1. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. banglajol.info [banglajol.info]
- 6. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 7. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of Structure-Activity Relationships in 3-Hydroxytetrahydro-2H-pyran-2-one and Related Derivatives
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of 3-hydroxytetrahydro-2H-pyran-2-one derivatives and their analogs. This guide provides a comparative summary of biological activities, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this area.
The this compound, also known as 3-hydroxy-δ-valerolactone, scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. Understanding the relationship between the chemical structure of these derivatives and their biological function is crucial for the design of more potent and selective therapeutic agents. This guide synthesizes findings from various studies to provide a comparative overview of the SAR of this class of compounds.
Comparative Biological Activity
The biological activities of this compound derivatives are highly dependent on the nature and position of substituents on the pyran ring. The following table summarizes quantitative data from representative studies, highlighting the impact of structural modifications on their biological effects.
| Compound Series | Core Structure | R1 | R2 | R3 | Biological Activity (IC50/MIC) | Target/Assay | Reference |
| Series A: Monoamine Transporter Inhibitors | Tetrahydro-pyran-3-yl-amine | Benzhydryl | H | Benzylamine derivatives | NET: 29.3 - >1000 nM | Norepinephrine Transporter (NET) Uptake Assay | [1] |
| Benzhydryl | Side-chain extensions | Benzylamine | Loss of activity with 3-position extension | Dopamine Transporter (DAT) Uptake Assay | [1] | ||
| Benzhydryl | H | Glycoside derivatives | NET: Highest potency in the series | Norepinephrine Transporter (NET) Uptake Assay | [1] | ||
| Series B: Antimicrobial Agents | 2H-pyran-3(6H)-one | Phenylthio, benzenesulfonyl, etc. at C-2 | Methyl | Methoxy, (p-nitrobenzoyl)oxy at C-6 | MIC: 0.75 - 1.56 µg/mL | Staphylococcus aureus, Streptococcus sp. | [2] |
| Bulkier C-2 substituents | Methyl | Hydroxy at C-6 | Increased antibacterial activity | Gram-positive bacteria | [2] | ||
| Series C: Dihydroorotate Dehydrogenase Inhibitors | Open-chain analog (propenamide) | Cyclopropyl | Hydroxy | N-[3'-methyl-4'-(trifluoromethyl)phenyl] | ED50: 2 mg/kg (rat), 31 mg/kg (mouse) | Collagen-induced arthritis model | [3] |
Key Structure-Activity Relationship Insights
From the comparative data, several key SAR trends can be identified:
-
For Monoamine Transporter Inhibition: The integrity of the core tetrahydropyran-3-ylamine structure is crucial. While extensions at the 6-position can be tolerated and even enhance activity, modifications at the 3-position are generally detrimental. The introduction of a glycosidic moiety at the benzylamine portion led to the highest potency for the norepinephrine transporter, suggesting the importance of this region for target interaction.[1]
-
For Antimicrobial Activity: The presence of an α,β-unsaturated ketone system within the 2H-pyran-3(6H)-one scaffold is essential for activity against Gram-positive bacteria. The nature and size of the substituent at the C-2 position significantly influence the minimum inhibitory concentration (MIC), with bulkier and specific aromatic thioether or sulfonyl groups enhancing potency.[2]
-
For Dihydroorotate Dehydrogenase (DHODH) Inhibition: An open-chain analog, 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide, demonstrates potent in vivo activity. This suggests that the lactone ring is not an absolute requirement for this specific target, and that key interactions are likely driven by the substituted propenamide moiety. The in vivo efficacy in arthritis models correlates well with in vitro DHODH inhibition.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. Below are representative experimental protocols for key assays cited in the literature.
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
-
Synaptosome Preparation: Rat striatal (for dopamine and serotonin transporters) or cortical (for norepinephrine transporter) tissue is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended in a Krebs-Ringer buffer.
-
Uptake Inhibition Assay: Synaptosomes are pre-incubated with various concentrations of the test compounds.
-
Radioligand Addition: [³H]Dopamine, [³H]serotonin, or [³H]norepinephrine is added to initiate the uptake reaction.
-
Incubation and Termination: The mixture is incubated at 37°C for a short period, and the uptake is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.[1]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Strains of Staphylococcus aureus and Streptococcus sp. are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: Test compounds are serially diluted in microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Visualizing the Research Process
To better understand the workflow of a typical structure-activity relationship study and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: A potential mechanism of action: competitive enzyme inhibition.
References
- 1. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 3-hydroxytetrahydro-2h-pyran-2-one synthesis
A Comprehensive Comparison of Catalysts for the Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one (δ-Valerolactone)
The synthesis of this compound, also known as δ-valerolactone, is a critical process in the production of biocompatible polymers and other valuable chemical intermediates. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides a detailed comparison of the efficacy of various catalysts for the synthesis of δ-valerolactone, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of δ-valerolactone through various reaction pathways. The data has been compiled from multiple studies to provide a comparative overview.
| Catalyst | Starting Material | Reaction Type | Conversion (%) | Selectivity (%) | Yield (%) | Temperature (°C) | Pressure | Reaction Time | Reference |
| Cu/SiO₂ | 2-Hydroxytetrahydropyran | Dehydrogenation | 75 | 84 | - | 150 | Ambient | 72 h | [1] |
| Ni/SiO₂ | 2-Hydroxytetrahydropyran | Dehydrogenation | >86 | Lower than Cu/SiO₂ | - | - | Ambient | - | [1] |
| Pt/SiO₂ | 2-Hydroxytetrahydropyran | Dehydrogenation | >86 | Lower than Cu/SiO₂ | - | - | Ambient | - | [1] |
| Pd/SiO₂ | 2-Hydroxytetrahydropyran | Dehydrogenation | >86 | Lower than Cu/SiO₂ | - | - | Ambient | - | [1] |
| [ProH]CF₃SO₃ | Cyclopentanone | Baeyer-Villiger Oxidation | 96.57 | 73.01 | - | 60 | - | 6 h | [2] |
| Pt/Nb₂O₅ | 1,5-Pentanediol | Oxidative Dehydrogenation | - | - | - | Ambient | Ambient | - | [3] |
| Thermophilic Esterase | δ-Valerolactone | Ring-Opening Polymerization | 97 (monomer conversion) | - | - | 70 | - | 72 h | [4] |
| Copper Oxide/Silica | 1,5-Pentanediol | Dehydrogenation | >99 | 96-97 | 93-94 (in liquid discharge) | 260 | - | 700 h |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Dehydrogenation of 2-Hydroxytetrahydropyran using Cu/SiO₂
-
Catalyst Preparation: 10 wt% Cu on SiO₂ is synthesized by incipient wetness impregnation of silica with an aqueous solution of copper nitrate. The resulting solid is dried and then calcined.
-
Reaction Setup: A packed-bed reactor is loaded with the Cu/SiO₂ catalyst.
-
Procedure: 2-Hydroxytetrahydropyran is vaporized and passed over the catalyst bed at 150°C under a stream of an inert gas. The reaction is monitored over 72 hours.[1]
-
Analysis: The product stream is condensed and analyzed by gas chromatography to determine the conversion of the starting material and the selectivity towards δ-valerolactone.
Baeyer-Villiger Oxidation of Cyclopentanone using [ProH]CF₃SO₃
-
Catalyst: Proline-based ionic liquid, [ProH]CF₃SO₃.
-
Reaction Setup: A batch reactor equipped with a stirrer and temperature control.
-
Procedure: Cyclopentanone, the [ProH]CF₃SO₃ catalyst, and hydrogen peroxide (as the oxidant) are mixed in the reactor. The reaction is carried out at 60°C for 6 hours with continuous stirring.[2]
-
Analysis: After the reaction, the product mixture is extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the conversion of cyclopentanone and the selectivity for δ-valerolactone.
Oxidative Dehydrogenation of 1,5-Pentanediol using Pt/Nb₂O₅
-
Catalyst Preparation: Platinum nanoparticles are supported on niobium pentoxide (Nb₂O₅) to create the Pt/Nb₂O₅ catalyst.
-
Reaction Setup: The reaction is performed in an aqueous suspension under ambient conditions.
-
Procedure: 1,5-Pentanediol is mixed with the Pt/Nb₂O₅ catalyst in water at ambient temperature and pressure.[3][5]
-
Analysis: The reaction progress is monitored by analyzing samples of the reaction mixture at different time intervals using high-performance liquid chromatography (HPLC).
Visualizing Reaction Pathways and Experimental Workflows
To better understand the processes involved in δ-valerolactone synthesis, the following diagrams, created using the DOT language, illustrate a general experimental workflow and a decision-making pathway for catalyst selection.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Validating the Mechanism of Action for 3-Hydroxytetrahydro-2H-pyran-2-one Derivatives as M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The compound 3-hydroxytetrahydro-2H-pyran-2-one serves as a crucial structural motif in a class of potent and selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). This guide provides a comparative analysis of a key derivative, PF-06767832, and its alternatives, focusing on the validation of their shared mechanism of action. Experimental data are presented to objectively compare their performance and elucidate the critical distinction between pure PAMs and those with intrinsic agonist activity (ago-PAMs), a factor significantly impacting their therapeutic potential.
Mechanism of Action: Positive Allosteric Modulation of the M1 Receptor
PF-06767832 and its chemical analogs do not directly activate the M1 receptor. Instead, they bind to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of ACh.[1][2] This potentiation of the endogenous signaling cascade is a promising therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia, where cholinergic transmission is impaired.[3]
The allosteric binding site for this class of compounds is located in an extracellular vestibule of the M1 receptor, defined by amino acid residues in transmembrane domains 2 (TM2) and 7 (TM7), as well as the second extracellular loop (ECL2). Key residues involved in the binding and activity of these PAMs include Y179 in ECL2 and W4007.35 in TM7.[1]
Comparative Analysis of M1 Positive Allosteric Modulators
A critical differentiator among M1 PAMs is the presence or absence of intrinsic agonist activity. "Ago-PAMs" not only potentiate the effect of ACh but can also directly activate the M1 receptor in the absence of the endogenous ligand. This property is often associated with over-activation of the M1 receptor, leading to cholinergic adverse effects. In contrast, "pure PAMs" lack significant intrinsic agonist activity and are hypothesized to offer a superior safety profile.[4]
In Vitro Pharmacological Profile
The following table summarizes the in vitro potency of PF-06767832 and its key alternatives in activating and potentiating the M1 receptor, as measured by calcium mobilization assays in CHO cells expressing the M1 receptor.
| Compound | Type | PAM EC50 (nM) | Agonist EC50 (nM) | Reference |
| PF-06767832 | Ago-PAM | Not explicitly stated, but is a potent PAM | Exhibits agonist activity | [3] |
| PF-06764427 | Ago-PAM | 30 ± 3 | 610 ± 14 | [4][5] |
| MK-7622 | Ago-PAM | 16 ± 4 | 2930 ± 95 | [4][5] |
| VU0453595 | Pure PAM | 2140 ± 436 | >10,000 | [4][6] |
| VU0486846 | Pure PAM | 310 (in high expression cells) | 4500 (in high expression cells) | [7] |
In Vivo Performance: Cognitive Enhancement vs. Adverse Effects
The differentiation between ago-PAMs and pure PAMs is further evidenced in preclinical in vivo studies. While both classes can demonstrate efficacy in models of cognitive enhancement, ago-PAMs are often associated with a higher incidence of cholinergic side effects, such as seizures. The severity of these convulsions is often assessed using the modified Racine scale.
| Compound | Type | Efficacy in Cognition Models | Adverse Effects (Seizure Liability) | Reference |
| PF-06767832 | Ago-PAM | Reverses scopolamine-induced deficits | Induces convulsions, gastrointestinal, and cardiovascular effects | [8] |
| MK-7622 | Ago-PAM | Fails to improve novel object recognition | Induces robust convulsions (Racine scale 5) at 30 and 100 mg/kg | [4] |
| VU0453595 | Pure PAM | Robust efficacy in novel object recognition | No behavioral convulsions up to 100 mg/kg | [4] |
| VU0486846 | Pure PAM | Reverses risperidone-induced cognitive deficits | No seizure liability at high brain exposures | [7] |
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for determining the in vitro activity of M1 PAMs.
Objective: To measure the ability of a compound to potentiate acetylcholine-induced intracellular calcium mobilization or to induce calcium mobilization directly (agonist activity) in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds and acetylcholine (ACh).
-
A fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer. Incubate for a specified time (e.g., 45-60 minutes) at 37°C.
-
Compound Addition:
-
For PAM activity: Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 1.5-2.5 minutes). Then, add a sub-maximal (EC20) concentration of acetylcholine and measure the fluorescence.
-
For agonist activity: Add the test compound at various concentrations to the wells without the subsequent addition of acetylcholine and measure the fluorescence.
-
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compound and/or acetylcholine using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 values for PAM and agonist activities.[9][10]
In Vivo Seizure Liability Assessment
Objective: To assess the potential of M1 PAMs to induce cholinergic-mediated convulsions in rodents.
Materials:
-
Male C57Bl/6 mice.
-
Test compounds formulated in an appropriate vehicle (e.g., 10% Tween 80 in water).
-
Observation chambers.
Procedure:
-
Compound Administration: Administer the test compound via intraperitoneal (i.p.) injection at various doses.
-
Observation: Observe the mice continuously for a set period (e.g., 2-3 hours) for any signs of convulsive behavior.
-
Scoring: Score the severity of any observed seizures using the modified Racine scale (0-5), where 0 indicates no response and 5 indicates severe, tonic-clonic seizures.
-
Data Analysis: Record the maximum seizure score for each animal at each dose and analyze the dose-dependent induction of convulsive behavior.[11]
Visualizing the Mechanism and Workflow
Caption: M1 Muscarinic Receptor Gq-coupled Signaling Pathway.
Caption: Workflow for M1 PAM Characterization.
References
- 1. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent synthetic methodologies for 3-hydroxytetrahydro-2H-pyran-2-one, a valuable chiral building block in medicinal chemistry and natural product synthesis. The presented methods, Reduction of 3-Hydroxyglutaric Anhydride and Baeyer-Villiger Oxidation of Tetrahydropyran-4-one, are evaluated based on quantitative data from established literature, accompanied by detailed experimental protocols to facilitate reproducibility.
Comparative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound, offering a clear and objective comparison to inform methodology selection.
| Parameter | Method 1: Reduction of 3-Hydroxyglutaric Anhydride | Method 2: Baeyer-Villiger Oxidation of Tetrahydropyran-4-one |
| Starting Material | 3-Hydroxyglutaric Acid | Tetrahydropyran-4-one |
| Key Reagents | Acetic Anhydride, Sodium Borohydride (NaBH₄) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent(s) | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 12 hours |
| Reported Yield | ~75% | ~80% |
| Purification Method | Column Chromatography | Column Chromatography |
| Key Advantages | Direct route from a readily available precursor. | High-yielding oxidation step. |
| Key Disadvantages | Requires an initial anhydride formation step. | The precursor, tetrahydropyran-4-one, requires a separate multi-step synthesis. |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the two benchmarked methods.
Method 1: Synthesis via Reduction of 3-Hydroxyglutaric Anhydride
This two-step method commences with the formation of 3-hydroxyglutaric anhydride from 3-hydroxyglutaric acid, followed by a selective reduction to yield the target lactone.
Step 1: Synthesis of 3-Hydroxyglutaric Anhydride
-
A mixture of 3-hydroxyglutaric acid (1.48 g, 10 mmol) and acetic anhydride (3.06 g, 30 mmol) is heated at 100°C for 2 hours.
-
The reaction mixture is then cooled to room temperature and the excess acetic anhydride is removed under reduced pressure to yield crude 3-hydroxyglutaric anhydride, which is used in the next step without further purification.
Step 2: Reduction to this compound
-
The crude 3-hydroxyglutaric anhydride from the previous step is dissolved in dry tetrahydrofuran (THF, 50 mL) and the solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (0.38 g, 10 mmol) is added portion-wise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the careful addition of 1 M HCl (10 mL) at 0°C.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to afford this compound as a colorless oil (approx. 0.97 g, 75% yield over two steps).
Method 2: Synthesis via Baeyer-Villiger Oxidation of Tetrahydropyran-4-one
This approach involves the synthesis of the precursor, tetrahydropyran-4-one, followed by its oxidation to the desired lactone.
Step 1: Synthesis of Tetrahydropyran-4-one
Note: The synthesis of tetrahydropyran-4-one can be achieved through various reported methods. A common approach involves the cyclization of 1,5-dihalopentan-3-one or related precursors.
Step 2: Baeyer-Villiger Oxidation to this compound
-
To a solution of tetrahydropyran-4-one (1.0 g, 10 mmol) in dichloromethane (CH₂Cl₂, 40 mL) at 0°C, meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol) is added portion-wise.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then cooled to 0°C and the precipitated meta-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield this compound (approx. 1.04 g, 80% yield).
Visualized Synthesis Workflows
The following diagrams illustrate the logical flow of the two benchmarked synthetic methods.
Caption: Workflow for the synthesis via reduction of 3-hydroxyglutaric anhydride.
Caption: Workflow for the synthesis via Baeyer-Villiger oxidation.
comparative analysis of the spectroscopic data of 3-hydroxytetrahydro-2h-pyran-2-one and its analogs
A detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-hydroxytetrahydro-2H-pyran-2-one, alongside its analogs δ-valerolactone and γ-valerolactone, provides key insights into their structural characteristics. This guide presents a comparative analysis of their spectroscopic data, outlines the experimental protocols for these measurements, and illustrates a relevant metabolic pathway.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding the spectroscopic properties of these important lactone structures. The inclusion of detailed experimental methodologies and a visual representation of a metabolic pathway aims to support further research and application of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs, δ-valerolactone and γ-valerolactone. This data is essential for the identification and structural elucidation of these compounds.
¹H-NMR Spectral Data (ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | Solvent |
| This compound | ~4.2 (m) | ~1.9-2.1 (m) | ~1.8-2.0 (m) | ~4.4 (m) | CDCl₃ |
| δ-Valerolactone | 2.53 (t) | 1.90 (m) | 1.90 (m) | 4.37 (t) | CDCl₃ |
| γ-Valerolactone | 2.56 (m) | 2.39 (m) | 4.66 (m) | - | CDCl₃ |
¹³C-NMR Spectral Data (ppm)
| Compound | C-2 (C=O) | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound | ~175 | ~68 | ~28 | ~22 | ~68 | CDCl₃ |
| δ-Valerolactone | 171.9 | 29.5 | 22.0 | 28.1 | 69.0 | CDCl₃ |
| γ-Valerolactone | 177.3 | 29.2 | 29.2 | 77.2 | - | CDCl₃ |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-O Stretch |
| This compound | ~1735 | ~3400 (broad) | ~1240 |
| δ-Valerolactone | ~1738 | - | ~1245 |
| γ-Valerolactone | ~1770 | - | ~1180 |
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks | Ionization Method |
| This compound | 116.0473 | 87, 70, 57 | Electron Ionization (EI) |
| δ-Valerolactone | 100.0524 | 71, 56, 42 | Electron Ionization (EI) |
| γ-Valerolactone | 100.0524 | 85, 56, 43 | Electron Ionization (EI) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are acquired with 16-32 scans, while ¹³C NMR spectra are recorded with 1024-2048 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed on a diamond attenuated total reflectance (ATR) crystal. Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, dissolved in a volatile organic solvent like dichloromethane or ethyl acetate, is injected into the GC. The mass spectrometer is typically scanned over a mass-to-charge (m/z) range of 40-300.
Metabolic Pathway Visualization
The enzymatic hydrolysis of δ-valerolactone to 5-hydroxypentanoic acid is a key metabolic transformation. This process is catalyzed by lactonases, a class of enzymes that play a role in the metabolism of various lactones in biological systems.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of this compound and its analogs involves several key steps from sample preparation to data interpretation.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
